molecular formula C9H8FN3 B1320086 3-(3-fluorophenyl)-1H-pyrazol-5-amine CAS No. 766519-89-5

3-(3-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1320086
CAS No.: 766519-89-5
M. Wt: 177.18 g/mol
InChI Key: JWISUMPCIIZLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISUMPCIIZLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285305
Record name 5-(3-Fluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766519-89-5
Record name 5-(3-Fluorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766519-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Fluorophenyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Elusive Biological Profile of 3-(3-fluorophenyl)-1H-pyrazol-5-amine: A Technical Overview of Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 3-(3-fluorophenyl)-1H-pyrazol-5-amine has emerged as a significant scaffold in medicinal chemistry. While direct biological data on this specific parent molecule remains limited in publicly accessible literature, a comprehensive analysis of its derivatives reveals a wealth of potential therapeutic applications. This technical guide synthesizes the known biological activities of closely related analogues, offering valuable insights for researchers, scientists, and drug development professionals exploring this chemical space. The activities of these derivatives strongly suggest that the this compound core is a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and anti-inflammatory medicine.

Kinase Inhibition: A Prominent Activity of Derivatives

Derivatives of this compound have been most notably investigated as kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling and are frequently dysregulated in diseases such as cancer. The pyrazole core, often in combination with other heterocyclic systems, has proven to be an effective pharmacophore for targeting these enzymes.

Aurora Kinase B Inhibition

One of the most significant findings is the role of a derivative in the potent and selective inhibition of Aurora Kinase B (AURKB), a key regulator of mitosis. Overexpression of AURKB is a common feature in many human cancers, making it an attractive target for anticancer therapies.

A study focused on a series of quinazoline derivatives identified a compound incorporating the this compound moiety that demonstrated significant, orally active, and selective AURKB inhibition. This derivative showed efficacy in human cancer cell lines and in a mouse xenograft model.[1] While the parent compound was not tested, this highlights the potential of the scaffold in the design of novel AURKB inhibitors.

Potential Anticancer and Anti-inflammatory Applications

The broader family of pyrazole derivatives has a well-documented history of diverse biological activities, including anticancer and anti-inflammatory properties. These activities are often attributed to the ability of the pyrazole ring to participate in various biological interactions.

Although specific studies on this compound are not available, numerous reports on related aminopyrazole derivatives demonstrate significant antiproliferative effects against various cancer cell lines. Similarly, the anti-inflammatory potential of pyrazole-containing compounds is widely recognized, with some derivatives showing potent inhibition of key inflammatory mediators. The structural features of this compound, including the fluorophenyl and aminopyrazole moieties, are commonly found in molecules with these activities.

Structure-Activity Relationships: Insights from Derivatives

The biological activity of derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. For instance, in the context of AURKB inhibition, the specific substitution pattern on the quinazoline ring, which is attached to the aminopyrazole core, was critical for potency and selectivity.[1] This underscores the importance of the this compound scaffold as a foundational element that can be chemically modified to achieve desired biological effects.

Future Directions

The significant biological activities observed in the derivatives of this compound strongly warrant further investigation into the parent compound itself. Direct screening of this molecule against a panel of kinases and in various disease-relevant cellular assays would provide a crucial baseline understanding of its intrinsic biological profile. Such studies would undoubtedly accelerate the rational design of new and more potent therapeutic agents based on this versatile scaffold.

Experimental Protocols and Data

Due to the lack of specific experimental data for this compound, this section cannot be completed. However, for researchers interested in evaluating this compound, the following general experimental workflows are suggested based on the activities of its derivatives.

General Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Kinase Target Kinase (e.g., AURKB) Kinase->Incubation ATP ATP ATP->Incubation Substrate Substrate Substrate->Incubation Reaction_Buffer Reaction Buffer Reaction_Buffer->Incubation Detection_Reagent Detection Reagent Incubation->Detection_Reagent Add Measurement Signal Measurement (e.g., Luminescence, Fluorescence) Detection_Reagent->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

General Cell Proliferation Assay Workflow

Cell_Proliferation_Workflow Cell_Culture Cancer Cell Line Culture Plating Cell Plating (e.g., 96-well plate) Cell_Culture->Plating Compound_Treatment Treatment with This compound (various concentrations) Plating->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Collection Data Collection (e.g., Absorbance, Luminescence) Viability_Assay->Data_Collection Analysis Data Analysis (GI50/IC50 calculation) Data_Collection->Analysis

Caption: A standard workflow for assessing the anti-proliferative effects of a compound on cancer cell lines.

Conclusion

While the biological activity of this compound remains to be directly elucidated, the extensive research on its derivatives provides a strong rationale for its potential as a valuable scaffold in drug discovery. The consistent appearance of this core in potent kinase inhibitors and other biologically active molecules suggests that it is a privileged structure for interacting with key biological targets. Further investigation into the parent compound is a critical next step to fully unlock the therapeutic potential of this promising class of molecules.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the "Dark Kinome"

In the landscape of modern drug discovery, privileged scaffolds serve as invaluable starting points for the development of novel therapeutics. The pyrazole ring system is one such scaffold, renowned for its prevalence in a multitude of clinically approved drugs, particularly within the domain of protein kinase inhibitors.[1][2] The subject of this guide, 3-(3-fluorophenyl)-1H-pyrazol-5-amine, emerges from this rich chemical heritage. While this specific molecule is not yet extensively characterized in peer-reviewed literature, its core structure—the 3-aminopyrazole moiety—is a well-established pharmacophore known to target the ATP-binding pocket of various protein kinases.[3][4]

This document, therefore, is structured not as a retrospective summary but as a prospective investigative plan. It puts forth a primary hypothesis for the mechanism of action (MoA) of this compound and details a rigorous, self-validating experimental framework to elucidate it. We will proceed under the guiding hypothesis that this compound functions as a competitive inhibitor of one or more members of the Cyclin-Dependent Kinase (CDK) family, a class of enzymes frequently dysregulated in human cancers and often targeted by aminopyrazole-based molecules.[3][4][5] Our objective is to provide a comprehensive roadmap for researchers to not only test this hypothesis but also to fully characterize the compound's cellular effects.

Part 1: The Primary Hypothesis - Targeting the Engine of Cell Proliferation

The 3-aminopyrazole core is known to form a triad of hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction mode for this class of inhibitors.[3] We hypothesize that this compound acts as an ATP-competitive inhibitor of key kinases that regulate cell cycle progression, with a primary focus on the CDK family. Specifically, we propose that it targets CDK2/Cyclin E and CDK5/p35 complexes, which are critical for the G1/S phase transition and are implicated in oncogenesis.[3][4]

Inhibition of these kinases is predicted to block the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), preventing the release of the E2F transcription factor. This, in turn, should halt the cell cycle in the G1 or S phase, leading to cytostasis and potentially apoptosis in cancer cell lines characterized by CDK pathway dysregulation.

Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical CDK2/Rb/E2F signaling pathway and the proposed point of intervention for this compound.

CDK2_Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Binds CyclinD_CDK46 Cyclin D / CDK4/6 GFR->CyclinD_CDK46 Activates Rb_E2F pRb-E2F (Inactive Complex) CyclinD_CDK46->Rb_E2F Phosphorylates pRb CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb_E2F Phosphorylates pRb pRb p-pRb Rb_E2F->pRb E2F E2F (Active) Rb_E2F->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Initiates Progression Cell Cycle Progression S_Phase->Progression Inhibitor 3-(3-fluorophenyl) -1H-pyrazol-5-amine Inhibitor->CyclinE_CDK2 Inhibits

Caption: Proposed inhibition of the CDK2 pathway by the test compound.

Part 2: A Phased Experimental Approach for Mechanism of Action Validation

To rigorously test our hypothesis, we propose a multi-phase experimental strategy. This approach begins with broad, cell-free biochemical assays to identify primary targets and progressively narrows the focus to cellular target engagement and downstream functional consequences. This tiered approach ensures that each experimental choice is informed by a preceding, validated result.

Phase I: In Vitro Kinase Profiling and Potency Determination

The foundational step is to determine if, and how potently, our compound inhibits its putative targets in a purified, cell-free system. This phase establishes the intrinsic activity and selectivity of the molecule.

Experimental Protocol 1: Broad-Panel Kinase Screen

  • Objective: To identify the primary kinase targets of this compound from a large, representative panel of human kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., KINOMEscan™ or a similar binding assay platform).

    • Submit the compound for screening at a fixed concentration (e.g., 1 or 10 µM) against a panel of over 400 human kinases.

    • The assay measures the displacement of a tagged, broad-spectrum kinase inhibitor from each kinase, providing a quantitative measure of binding affinity (expressed as % inhibition or Kd).[6]

  • Rationale: This unbiased, high-throughput approach provides a global view of the compound's selectivity.[7] It will either confirm our CDK hypothesis or redirect our investigation toward more potent, unexpected targets.[7]

Experimental Protocol 2: IC₅₀ Determination for Primary Hits

  • Objective: To quantify the inhibitory potency (IC₅₀ value) of the compound against the top candidate kinases identified in the broad-panel screen.

  • Methodology: Radiometric Kinase Assay

    • Prepare a reaction mixture containing the purified, active kinase (e.g., CDK2/Cyclin E), its specific substrate peptide (e.g., a fragment of Rb), and [γ-³²P]-ATP.

    • Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM to 0.5 nM).

    • Incubate the reaction for a predetermined time at 30°C to allow for substrate phosphorylation.

    • Terminate the reaction and spot the mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]-ATP.

    • Quantify the incorporated radioactivity on the substrate using a scintillation counter.

    • Plot the percentage of kinase activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Rationale: The radiometric assay is a highly sensitive and direct method for measuring kinase activity, serving as a gold standard for validating data from high-throughput screens.[8] It confirms that the compound not only binds to the kinase but also inhibits its catalytic function.

Hypothetical Data Summary: Phase I

Kinase Target% Inhibition @ 10 µM (Screening)IC₅₀ (nM) (Radiometric Assay)
CDK2/Cyclin E 98% 24
CDK5/p35 95% 23
JNK3 85%250
Aurora A 70%> 1000
FGFR2 65%> 1000
p38α 40%> 5000
(Data are hypothetical, based on typical results for aminopyrazole inhibitors)[3][9]
Phase II: Cellular Target Engagement and Pathway Modulation

Demonstrating biochemical inhibition is necessary but not sufficient. Phase II aims to confirm that the compound engages its target kinase inside living cells and modulates the intended signaling pathway.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement in a cellular context.

  • Methodology:

    • Treat intact cancer cells (e.g., MCF-7 breast cancer line) with the test compound or a vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction from each temperature point by Western blot, probing for the target kinase (e.g., CDK2).

    • Plot the amount of soluble kinase versus temperature. A ligand-bound protein is stabilized and will have a higher melting temperature (Tagg).

  • Rationale: CETSA is a powerful, label-free method to confirm that a compound physically interacts with its intended target within the complex cellular milieu.[10] A positive thermal shift provides strong evidence of on-target activity.

Experimental Protocol 4: Western Blot Analysis of Substrate Phosphorylation

  • Objective: To measure the functional consequence of target inhibition by assessing the phosphorylation state of a key downstream substrate.

  • Methodology:

    • Culture a relevant cancer cell line (e.g., HCT116 colon cancer) and serum-starve to synchronize cells in G0/G1.

    • Stimulate the cells with serum to re-initiate the cell cycle.

    • Treat cells with increasing concentrations of the test compound for a set time (e.g., 24 hours).

    • Harvest cell lysates and separate proteins via SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies specific for phospho-Rb (Ser807/811) and total Rb. Also probe for β-actin as a loading control.

    • Use secondary antibodies conjugated to HRP and detect signals via chemiluminescence.

    • Quantify band intensities to determine the ratio of phospho-Rb to total Rb.

  • Rationale: This experiment directly links target engagement to a functional downstream event. A dose-dependent decrease in Rb phosphorylation would provide compelling evidence that the compound inhibits CDK activity in cells, validating the proposed MoA.[11]

Visualizing the Experimental Workflow

Experimental_Workflow Start Hypothesis: Compound is a CDK Inhibitor Phase1 Phase I: Biochemical Validation Start->Phase1 KinaseScreen Protocol 1: Broad Kinase Screen Phase1->KinaseScreen IC50 Protocol 2: IC₅₀ Determination KinaseScreen->IC50 Phase2 Phase II: Cellular Validation IC50->Phase2 CETSA Protocol 3: CETSA (Target Engagement) Phase2->CETSA Western Protocol 4: Western Blot (p-Rb) CETSA->Western Phase3 Phase III: Phenotypic Validation Western->Phase3 CellCycle Protocol 5: Cell Cycle Analysis Phase3->CellCycle Prolif Protocol 6: Cell Proliferation Assay CellCycle->Prolif Conclusion MoA Validated Prolif->Conclusion

Caption: A streamlined workflow for MoA validation.

Part 3: Cellular Phenotypic Consequences

The final phase connects the molecular mechanism to a measurable cellular outcome. If the compound inhibits CDK2 and blocks Rb phosphorylation, it should induce cell cycle arrest and inhibit proliferation.

Experimental Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Treat cancer cells (e.g., HCT116) with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the p-Rb inhibition IC₅₀) for 24 hours.

    • Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.

    • Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Rationale: This assay provides a quantitative measure of the compound's cytostatic effect. A dose-dependent accumulation of cells in the G1 phase would be the expected phenotype for a CDK2 inhibitor.[4]

Hypothetical Data Summary: Phase III

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control45%35%20%
Compound (0.1x IC₅₀)55%30%15%
Compound (1x IC₅₀) 75% 15% 10%
Compound (10x IC₅₀) 80% 10% 10%
(Data are hypothetical)

Conclusion and Forward Outlook

This technical guide outlines a systematic and robust strategy for elucidating the mechanism of action of this compound. By postulating a scientifically plausible hypothesis based on its privileged aminopyrazole scaffold, we have constructed a comprehensive experimental plan that progresses logically from biochemical characterization to cellular validation and phenotypic analysis. The successful execution of these protocols would provide a strong, evidence-based understanding of the compound's MoA, establishing it as a putative CDK inhibitor. Such a validation is a critical milestone in the journey of any novel compound from a chemical entity to a potential therapeutic agent.

References

An In-depth Technical Guide to 3-(3-fluorophenyl)-1H-pyrazol-5-amine (CAS 766519-89-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-fluorophenyl)-1H-pyrazol-5-amine, with CAS number 766519-89-5, is a heterocyclic organic compound belonging to the pyrazole class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential therapeutic applications based on available scientific literature and patent filings. The document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While specific biological data for this exact compound is limited in publicly accessible databases, this guide draws upon information from structurally related pyrazole derivatives to infer its potential as a scaffold in the design of novel therapeutic agents, particularly in oncology and inflammatory diseases.

Chemical and Physical Properties

This compound is a solid, off-white to light yellow powder. Its chemical structure is characterized by a pyrazole ring substituted with an amino group at the 5-position and a 3-fluorophenyl group at the 3-position. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

PropertyValueSource
CAS Number 766519-89-5N/A
Molecular Formula C₉H₈FN₃N/A
Molecular Weight 177.18 g/mol N/A
Appearance Off-white to light yellow powder[1]
Purity Typically ≥97%[1]
Storage Keep in a cool place, protect from light[1]

Synthesis and Experimental Protocols

The synthesis of 3-aryl-1H-pyrazol-5-amines is well-documented in the chemical literature. A common and efficient method involves the cyclization of a β-ketonitrile with a hydrazine derivative. Microwave-assisted organic synthesis (MAOS) has emerged as a rapid and effective technique for the preparation of such compounds.

General Synthesis of 3-Aryl-1H-pyrazol-5-amines

A representative synthetic pathway to 3-aryl-1H-pyrazol-5-amines involves the reaction of an aryl-β-ketonitrile with hydrazine hydrate. The aryl-β-ketonitrile can be synthesized from the corresponding acetophenone.

G acetophenone 3-Fluoroacetophenone ketonitrile 3-(3-Fluorophenyl)-3-oxopropanenitrile acetophenone->ketonitrile Reaction with acetonitrile derivative final_product This compound ketonitrile->final_product Cyclization hydrazine Hydrazine Hydrate hydrazine->final_product

General synthetic route for this compound.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from a general method for the synthesis of related pyrazole derivatives and may be applicable for the synthesis of this compound.

Materials:

  • Aryl hydrazine hydrochloride (e.g., 3-fluorophenylhydrazine hydrochloride)

  • 3-Aminocrotononitrile or an appropriate α-cyanoketone

  • 1 M Hydrochloric acid

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave vial, combine the aryl hydrazine hydrochloride (1.0 eq) and the α-cyanoketone or 3-aminocrotononitrile (1.0 eq).

  • Add 1 M hydrochloric acid to the vial to achieve a substrate concentration of approximately 0.4 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is typically purified by vacuum filtration, and the solid product is washed with cold water and dried.

Biological Activity and Potential Applications

Anticancer Activity

Many pyrazole derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival. For instance, compounds with a pyrazole scaffold have been developed as inhibitors of Aurora kinases, which are key mitotic regulators and are often overexpressed in various cancers.

A structurally related compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been identified as an orally active and selective Aurora Kinase B (AURKB) inhibitor.[2] This suggests that the 3-fluorophenyl-pyrazolyl moiety can be a valuable pharmacophore for the design of kinase inhibitors.

Anti-inflammatory Activity

The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound and its derivatives could also exhibit anti-inflammatory properties.

Potential Signaling Pathway Modulation

Given the known activities of related compounds, this compound could potentially modulate various signaling pathways implicated in cancer and inflammation. A hypothetical signaling pathway is presented below, based on the established role of Aurora Kinase B in cell division.

G compound 3-(3-fluorophenyl)-1H- pyrazol-5-amine (Hypothetical) aurkb Aurora Kinase B (AURKB) compound->aurkb Inhibition histone_h3 Histone H3 aurkb->histone_h3 Phosphorylation cell_cycle_arrest Cell Cycle Arrest aurkb->cell_cycle_arrest Leads to chromosome_condensation Chromosome Condensation histone_h3->chromosome_condensation mitosis Mitosis chromosome_condensation->mitosis

Hypothetical inhibition of the Aurora Kinase B pathway.

Note: This diagram illustrates a potential mechanism of action based on the activity of structurally similar compounds. The direct interaction of this compound with Aurora Kinase B has not been experimentally confirmed in the reviewed literature.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Quantitative Biological Evaluation: Conducting in vitro and in vivo studies to determine the specific biological targets and efficacy of this compound. This includes enzymatic assays, cell-based proliferation assays, and animal models of cancer and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Conclusion

While specific biological data for this compound (CAS 766519-89-5) is limited, the extensive research on related pyrazole derivatives suggests its potential as a valuable building block in drug discovery. Its structural features are amenable to chemical modification, offering the possibility to develop potent and selective inhibitors of various therapeutic targets. Further investigation is warranted to fully characterize its biological profile and explore its therapeutic potential.

References

An In-depth Technical Guide to 3-(3-fluorophenyl)-1H-pyrazol-5-amine: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 3-(3-fluorophenyl)-1H-pyrazol-5-amine. This pyrazole derivative has garnered interest within the scientific community for its potential applications in medicinal chemistry, stemming from the diverse biological activities exhibited by the broader pyrazole class of compounds. This document collates available data on its synthesis, spectral characterization, and the biological relevance of structurally related compounds, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound characterized by a pyrazole ring substituted with a 3-fluorophenyl group at the C3 position and an amine group at the C5 position.

Chemical Structure:

Chemical structure of this compound
Figure 1. 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1028842-99-0--INVALID-LINK--[1]
Molecular Formula C₉H₈FN₃--INVALID-LINK--[2]
Molecular Weight 177.18 g/mol --INVALID-LINK--[1]
Predicted XlogP 1.6--INVALID-LINK--[2]
Monoisotopic Mass 177.07022 Da--INVALID-LINK--[2]

Table 2: Predicted Mass Spectrometry Data [2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺178.07750133.5
[M+Na]⁺200.05944143.4
[M-H]⁻176.06294136.6
[M+NH₄]⁺195.10404152.4
[M+K]⁺216.03338139.6

Synthesis

The synthesis of 3-aryl-1H-pyrazol-5-amines is most commonly achieved through the condensation of a β-ketonitrile with hydrazine or its derivatives.[1][3][4] For this compound, the logical precursor would be 3-(3-fluorophenyl)-3-oxopropanenitrile (3-fluorobenzoylacetonitrile).

General Experimental Protocol: Synthesis from β-Ketonitrile

This protocol is a generalized procedure based on established methods for the synthesis of 5-aminopyrazoles.[4][5]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 3-(3-fluorophenyl)- 3-oxopropanenitrile C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Cool Reaction Mixture C->D Reaction Completion E Filter Precipitate D->E F Recrystallize from Ethanol E->F G 3-(3-fluorophenyl)- 1H-pyrazol-5-amine F->G Purified Product

Caption: General synthesis workflow for this compound.

Procedure:

  • A solution of 3-(3-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • Hydrazine hydrate (1.1 to 1.5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for a period of 2-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

  • The solid product is collected by filtration and washed with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Spectral Characterization

Expected ¹H NMR Spectral Features:

Based on the structure and data from similar compounds, the proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-fluorophenyl group, the proton on the pyrazole ring, and the protons of the amine group. For example, in a related compound, 4,4'-[(3-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), the protons of the 3-fluorophenyl group appear in the aromatic region (δ 6.98-7.36 ppm).[4][6]

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will show signals for the carbons of the pyrazole ring and the 3-fluorophenyl group. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond coupling constant (¹JCF).[6]

Expected Mass Spectrometry Data:

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.18 g/mol ).[7] Fragmentation patterns would likely involve the pyrazole and fluorophenyl rings.

Biological Activities and Potential Applications

While direct biological data for this compound is limited in the public domain, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of this class have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7]

Antihypertensive and Vasorelaxant Potential

A structurally related derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has demonstrated significant antihypertensive and vasorelaxant effects in spontaneously hypertensive rats.[9] The mechanism of action for this vasorelaxation was found to be endothelium-dependent and mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[9] This suggests that this compound could serve as a valuable scaffold for the development of novel cardiovascular agents.

NO/cGMP Signaling Pathway

G cluster_endothelium Vascular Endothelium cluster_smooth_muscle Smooth Muscle Cell Vascular Endothelium Vascular Endothelium Smooth Muscle Cell Smooth Muscle Cell L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS NO NO eNOS->NO NO_sm NO NO->NO_sm Diffusion sGC sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Relaxation PKG->Relaxation

Caption: Simplified NO/cGMP signaling pathway in vasodilation.

Experimental Protocol: In Vitro Vasorelaxation Assay

This protocol is based on the methodology used to assess the vasorelaxant effects of the derivative LQFM-21.[9]

Workflow for In Vitro Vasorelaxation Assay

G cluster_prep Preparation cluster_contraction Contraction cluster_treatment Treatment cluster_measurement Measurement A Isolate Aortic Rings B Mount in Organ Bath A->B C Pre-constrict with Phenylephrine B->C D Cumulative Addition of Test Compound C->D E Record Isometric Tension D->E F Calculate % Relaxation E->F G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_readout Readout A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC₅₀ G->H

References

An In-depth Technical Guide to 3-(3-fluorophenyl)-1H-pyrazol-5-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-(3-fluorophenyl)-1H-pyrazol-5-amine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profiles, including activity as kinase inhibitors and modulators of other important cellular signaling pathways.

Core Synthesis and Derivatization

General Synthesis of 3-Aryl-1H-pyrazol-5-amines

A common method for the synthesis of 3-aryl-1H-pyrazol-5-amines involves a Claisen condensation followed by cyclization with hydrazine.

Step 1: Claisen Condensation

Substituted acetophenones can be reacted with a suitable ester, such as diethyl oxalate, in the presence of a base like sodium ethoxide to form a β-ketoester intermediate.

Step 2: Cyclization with Hydrazine

The resulting β-ketoester is then treated with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the ketone and ester moieties, followed by cyclization and dehydration to form the pyrazole ring. Subsequent reactions, if necessary, can be performed to introduce or modify the amine group at the 5-position.

A variety of derivatives can be synthesized by modifying the starting materials or by further derivatization of the pyrazole core. For instance, different aryl or alkyl groups can be introduced at various positions on the pyrazole ring, and the 5-amino group can be acylated, alkylated, or used as a handle for further synthetic transformations.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, with a significant focus on their role as kinase inhibitors. The fluorine substitution on the phenyl ring is often utilized in medicinal chemistry to enhance metabolic stability and binding affinity.

Kinase Inhibition

Numerous studies have highlighted the potential of pyrazole-based compounds as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

  • Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have shown inhibitory activity against CDKs, which are central to the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Aurora Kinases: This family of serine/threonine kinases plays a crucial role in mitosis. Inhibition of Aurora kinases is a promising strategy for cancer therapy, and pyrazole-containing compounds have been investigated for this purpose.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in immunity and inflammation. Pyrazole derivatives have been explored as inhibitors of JAKs for the treatment of autoimmune diseases and some cancers.

  • p38 MAP Kinase: Some pyrazole analogs have been identified as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.

The specific activity and selectivity of these inhibitors are highly dependent on the substitution pattern around the pyrazole core. For instance, the position of the fluorophenyl group has been shown to be critical for activity against certain kinases like p38α.

Modulation of the NO/cGMP Pathway

Interestingly, a derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to possess antihypertensive effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This suggests that the 3-(3-fluorophenyl)-1H-pyrazole scaffold can be a versatile starting point for developing therapeutics for cardiovascular diseases as well.

Quantitative Biological Data

The following tables summarize the reported biological activities of various this compound derivatives and analogs. Due to the limited publicly available data on the exact core structure, data on closely related analogs are also included to provide a broader understanding of the structure-activity relationships.

Compound ID/ReferenceTargetAssay TypeIC50/EC50Cell Line/EnzymeCitation
CDK Inhibitors
Compound 24CDK1Kinase Assay2.38 µMRecombinant Enzyme[1]
Compound 25CDK1Kinase Assay1.52 µMRecombinant Enzyme[1]
AT7518CDK1Kinase Assay-Recombinant Enzyme[2]
Aurora Kinase Inhibitors
Pyrazolyl Benzimidazole DerivativeAurora AKinase Assay28.9 nMRecombinant Enzyme[2]
Pyrazolyl Benzimidazole DerivativeAurora BKinase Assay2.2 nMRecombinant Enzyme[2]
JAK Inhibitors
Compound 3fJAK1Kinase Assay3.4 nMRecombinant Enzyme[3]
Compound 3fJAK2Kinase Assay2.2 nMRecombinant Enzyme[3]
Compound 3fJAK3Kinase Assay3.5 nMRecombinant Enzyme[3]
Antiproliferative Activity
Compound 24-Cell Viability0.05 µMHepG2[1]
Compound 24-Cell Viability0.065 µMHuh7[1]
Compound 25-Cell Viability0.028 µMHepG2[1]
Compound 25-Cell Viability0.035 µMHCT116[1]
4b-Cytotoxicity (SRB)<0.1 µMMCF-7[4]
4b-Cytotoxicity (SRB)45.8 µMMDA-MB-231[4]

Experimental Protocols

General Procedure for Kinase Inhibition Assays (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer from a 5x stock.

    • Prepare a stock solution of ATP.

    • Prepare a stock solution of the specific peptide substrate for the kinase of interest.

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase enzyme to all wells except the negative control.

    • Add the ATP and substrate mixture to all wells to initiate the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the synthesis and evaluation of this compound derivatives.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3-Fluoroacetophenone + Diethyl Oxalate intermediate β-Ketoester Intermediate start->intermediate Claisen Condensation core This compound Core intermediate->core Cyclization with Hydrazine derivatives Derivative Library core->derivatives Derivatization in_vitro In Vitro Assays (Kinase Inhibition, Cell Viability) derivatives->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Compounds sar Structure-Activity Relationship (SAR) in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatives Iterative Design

Caption: General workflow for the synthesis and evaluation of derivatives.

G NO/cGMP Signaling Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates vasodilation Vasodilation PKG->vasodilation leads to G Simplified JAK/STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active dimerizes nucleus Nucleus STAT_active->nucleus gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription G Simplified CDK1/Cyclin B Cell Cycle Regulation G2_phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex G2_phase->CDK1_CyclinB activates M_phase M Phase (Mitosis) substrates Mitotic Substrates CDK1_CyclinB->substrates phosphorylates mitosis Mitotic Entry substrates->mitosis mitosis->M_phase G Simplified Aurora Kinase A Pathway in Mitosis prophase Prophase aurora_A Aurora Kinase A prophase->aurora_A activates metaphase Metaphase centrosome Centrosome Maturation & Separation aurora_A->centrosome spindle Bipolar Spindle Assembly centrosome->spindle spindle->metaphase enables

References

Potential Therapeutic Targets of 3-(3-fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(3-fluorophenyl)-1H-pyrazol-5-amine belongs to the broader class of 3-aryl-1H-pyrazol-5-amines, a chemical scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Extensive research into this class of molecules has revealed their potential as potent inhibitors of various protein kinases and as effective anticancer agents. This technical guide consolidates the current understanding of the therapeutic potential of this compound by examining the structure-activity relationships (SAR) of analogous compounds. Based on available data, this guide outlines the most probable therapeutic targets, provides detailed experimental protocols for their evaluation, and presents signaling pathways and experimental workflows in a clear, visual format. The primary aim is to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic applications of this promising compound.

Introduction: The 3-Aryl-1H-Pyrazol-5-Amine Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The 3-aryl-1H-pyrazol-5-amine framework, in particular, has been extensively explored as a template for the design of kinase inhibitors. The presence of an amino group at the 5-position and an aryl group at the 3-position provides key interaction points with the ATP-binding pocket of many kinases. The 3-(3-fluorophenyl) substitution on this scaffold is of particular interest, as fluorine substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing drug-like characteristics.

Inferred Therapeutic Targets

While direct experimental data for this compound is not extensively available in public literature, the known biological activities of structurally similar compounds allow for the inference of its likely therapeutic targets. The primary targets are anticipated to be within the protein kinase family, given the established role of the 3-aryl-1H-pyrazol-5-amine core in kinase inhibition.

Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of cancer, making them a major class of therapeutic targets. Pyrazole derivatives have been successfully developed as inhibitors of several key oncogenic kinases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazolo[1,5-a]pyrimidine derivatives, synthesized from 5-aminopyrazole precursors, have been identified as potent inhibitors of CDK2.[1]

  • Tropomyosin Receptor Kinases (TRKs): TRK family kinases are involved in cell survival and proliferation, and their fusion proteins are oncogenic drivers in various cancers. Pyrazolo[1,5-a]pyrimidines have also been investigated as dual inhibitors of CDK2 and TRKA.[1]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of PI3Kδ.

  • RAF Kinases: The RAF-MEK-ERK signaling pathway is a key regulator of cell proliferation and is frequently mutated in cancer. N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide/urea analogues have shown potent inhibitory activities against BRAF V600E and CRAF.[2]

  • c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress responses and apoptosis. Aminopyrazole inhibitors have been developed with high selectivity for JNK3 over other MAP kinases like p38.[3]

Other Potential Targets

Beyond oncology, the broader class of pyrazole derivatives has shown activity against a range of other biological targets, suggesting that this compound could have applications in other therapeutic areas.

Quantitative Data Summary

To provide a comparative overview, the following table summarizes the inhibitory activities of various 3-aryl-1H-pyrazol-5-amine derivatives against different cancer cell lines. It is important to note that these are representative examples, and the activity of this compound would need to be experimentally determined.

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 2 HepG2 (Hepatocellular Carcinoma)9.13[4]
Compound 7 MCF-7 (Breast Cancer)16.52[4]
Compound 7 A549 (Lung Carcinoma)6.52[4]
Compound 7 PC3 (Prostate Cancer)9.13[4]
Compound 5h U-2 OS (Osteosarcoma)0.9[5]
Compound 5h A549 (Lung Cancer)1.2[5]
Compound 3d SK-N-SH (Neuroblastoma)Most effective of series[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential therapeutic efficacy of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

    • Prepare a solution of the kinase and substrate in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer.

  • Kinase Reaction:

    • To each well of the microplate, add the test compound solution.

    • Add the kinase/substrate solution to each well.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are likely to be modulated by this compound, based on the activities of related compounds.

RAF_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival This compound This compound This compound->RAF Inhibition

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.

PI3K_AKT_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Survival Cell Growth, Survival mTOR->Cell Growth, Survival Compound This compound Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K-AKT-mTOR signaling pathway.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prepare Compound Dilutions Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Prepare Kinase/Substrate Mix Prepare Kinase/Substrate Mix Add Kinase/Substrate Add Kinase/Substrate Prepare Kinase/Substrate Mix->Add Kinase/Substrate Prepare ATP Solution Prepare ATP Solution Initiate with ATP Initiate with ATP Prepare ATP Solution->Initiate with ATP Add Compound to Plate->Add Kinase/Substrate Add Kinase/Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction & Detect ADP Stop Reaction & Detect ADP Incubate->Stop Reaction & Detect ADP Measure Luminescence Measure Luminescence Stop Reaction & Detect ADP->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubate (24-72h) Incubate (24-72h) Compound Treatment->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for a cell viability (MTT) assay.

Conclusion

The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutics, particularly in the realm of oncology. Based on the extensive research conducted on analogous compounds, the most probable therapeutic targets are protein kinases involved in cell cycle regulation and oncogenic signaling pathways. This guide provides a foundational framework for initiating the investigation of this compound, from target hypothesis to experimental validation. Further detailed structure-activity relationship studies, guided by the protocols outlined herein, will be crucial in elucidating the specific molecular targets and optimizing the therapeutic potential of this compound.

References

The Role of 3-(3-fluorophenyl)-1H-pyrazol-5-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The strategic incorporation of a 3-fluorophenyl moiety at the 3-position and an amine group at the 5-position of the pyrazole ring gives rise to 3-(3-fluorophenyl)-1H-pyrazol-5-amine, a core structure with significant potential in drug discovery. This technical guide provides an in-depth analysis of this compound and its derivatives, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on their role as kinase inhibitors. This document serves as a comprehensive resource, offering detailed experimental protocols and summarizing key quantitative data to facilitate further research and development in this promising area.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a fluorophenyl group, in particular, can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Synthesis of this compound and Derivatives

A potential synthetic pathway is outlined below. This proposed multi-step synthesis begins with the Claisen condensation of 3-fluoroacetophenone with a suitable ester to form a 1,3-dicarbonyl intermediate. This intermediate is then reacted with a cyanamide to introduce the precursor to the 5-amino group, followed by cyclization with hydrazine to form the pyrazole ring.

Proposed Synthetic Workflow

G A 3-Fluoroacetophenone D 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate 1) A->D B Ethyl trifluoroacetate B->D C Sodium ethoxide C->D Base G 3-Amino-3-(3-fluorophenyl)acrylonitrile derivative (Intermediate 2) D->G E Cyanamide E->G F Piperidine (catalyst) F->G Catalyst J This compound (Final Product) G->J H Hydrazine hydrate H->J I Ethanol (solvent) I->J Solvent

Caption: Proposed synthetic workflow for this compound.

Pharmacological Activity and Therapeutic Targets

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Structurally related compounds, such as S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, have been identified as potent and selective inhibitors of p38 MAP kinase.[3] The p38 MAPK signaling pathway is a key player in the inflammatory response and cellular stress. Its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines/Stress Cytokines/Stress Receptor Receptor Cytokines/Stress->Receptor MAP3K MAP3K Receptor->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors Transcription Factors MK2->Transcription Factors Inhibitor 3-(3-fluorophenyl)-1H- pyrazol-5-amine Derivative Inhibitor->p38 MAPK Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Derivatives of 3-phenyl-1H-pyrazol-5-amine have also been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[4][5] Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. FLT3 inhibitors are therefore a targeted therapy for this type of cancer.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor PI3K/AKT Pathway PI3K/AKT Pathway FLT3 Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway FLT3 Receptor->RAS/MAPK Pathway JAK/STAT Pathway JAK/STAT Pathway FLT3 Receptor->JAK/STAT Pathway Inhibitor 3-(3-fluorophenyl)-1H- pyrazol-5-amine Derivative Inhibitor->FLT3 Receptor Gene Transcription Gene Transcription PI3K/AKT Pathway->Gene Transcription RAS/MAPK Pathway->Gene Transcription JAK/STAT Pathway->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: Overview of FLT3 signaling pathways and the inhibitory action.

Quantitative Data on Biological Activity

While specific IC50 values for this compound were not found in the searched literature, data for structurally similar compounds provide valuable insights into the potential potency of this chemical series. The following tables summarize the inhibitory activities of related fluorophenyl-pyrazole derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Related Fluorophenyl-Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
RO3201195p38α MAPK17[3]
Compound 1p38α MAPK8[6]
Compound 2FLT35.6[4]
Compound 3FLT3 (ITD)1.2[5]

Table 2: Anti-proliferative Activity of Related Fluorophenyl-Pyrazole Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Derivative AMV4-11Acute Myeloid Leukemia0.025[4]
Derivative BMOLM-13Acute Myeloid Leukemia0.018[5]
Derivative CA549Lung Carcinoma15.2
Derivative DHCT116Colorectal Carcinoma8.7

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for key biochemical and cell-based assays relevant to the evaluation of this compound and its derivatives as kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

G A Prepare serial dilutions of inhibitor B Add inhibitor and kinase to microplate wells A->B C Add substrate and ATP to initiate reaction B->C D Incubate at room temperature C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Add Kinase Detection Reagent E->F G Incubate to produce luminescent signal F->G H Measure luminescence with a plate reader G->H I Calculate IC50 value H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., p38α or FLT3)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

  • Add 2 µL of the kinase/substrate master mix to each well.

  • Prepare an ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based FLT3 Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context.

G A Seed FLT3-mutant cells (e.g., MV4-11) B Treat cells with serial dilutions of inhibitor A->B C Incubate for a defined period B->C D Lyse cells and collect protein C->D E Quantify protein concentration D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a membrane F->G H Probe with anti-phospho-FLT3 and anti-total-FLT3 antibodies G->H I Detect and quantify band intensity H->I

Caption: Workflow for a Western blot-based FLT3 phosphorylation assay.

Materials:

  • FLT3-dependent AML cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MV4-11 cells in a 6-well plate at an appropriate density and allow them to grow overnight.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total FLT3 and the loading control to normalize the data.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The available data on structurally related compounds strongly suggest that this chemical series has the potential to yield potent and selective inhibitors of key signaling kinases such as p38 MAPK and FLT3. The synthetic accessibility and the possibility for diverse chemical modifications make this an attractive scaffold for further optimization.

Future research should focus on the targeted synthesis of a library of this compound derivatives and their systematic evaluation against a panel of kinases to establish a comprehensive structure-activity relationship (SAR). Lead compounds identified from these studies should then be advanced into more complex cellular and in vivo models to assess their therapeutic potential for the treatment of cancer and inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors.

References

The Strategic Role of Fluorine in Pyrazole Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into pyrazole scaffolds represents a powerful strategy in modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine substitution in pyrazole-containing compounds, a class of heterocycles prevalent in numerous approved drugs and clinical candidates. By leveraging the unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—researchers can fine-tune the physicochemical and pharmacological properties of pyrazole-based molecules. This guide details the profound effects of fluorination on metabolic stability, lipophilicity, acidity (pKa), and target binding affinity. It further presents a comprehensive overview of synthetic methodologies, detailed experimental protocols for biological evaluation, and a curated collection of quantitative structure-activity relationship (SAR) data. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the mechanisms of action and research processes. This document serves as a critical resource for scientists engaged in the design and development of next-generation pyrazole-based therapeutics.

Introduction: The Power of Fluorine in Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of blockbuster drugs such as the anti-inflammatory agent Celecoxib. The strategic incorporation of fluorine atoms or fluorine-containing motifs (e.g., -CF3, -OCF3, -SCF3) has become a routine yet impactful strategy to optimize drug candidates. The unique physicochemical properties of fluorine offer several advantages:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased in vivo half-life and improved bioavailability of the drug candidate.[1]

  • Modulation of Lipophilicity : Fluorine substitution can significantly alter the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and plasma protein binding. The effect is context-dependent; for instance, a single fluorine atom on an aromatic ring generally increases lipophilicity, while a trifluoromethyl group can either increase or decrease it depending on the surrounding electronic environment.[2]

  • Alteration of Acidity and Basicity (pKa) : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target engagement and pharmacokinetic properties.

  • Improved Binding Affinity : Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions. These interactions can lead to enhanced binding affinity and selectivity for the target protein.[3]

  • Conformational Control : The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is optimal for target binding.

This guide will delve into these aspects, providing the necessary technical details for researchers to harness the full potential of fluorine in their pyrazole-based drug discovery programs.

Synthesis of Fluorinated Pyrazole Compounds

The synthesis of fluorinated pyrazoles can be achieved through two primary strategies: the use of fluorinated building blocks or the direct fluorination of a pre-formed pyrazole ring.

Synthesis from Fluorinated Precursors

A common and often more regioselective approach involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.

G cluster_start Starting Materials Fluorinated_1_3_Dicarbonyl Fluorinated 1,3-Dicarbonyl (e.g., 1,1,1-trifluoro-2,4-pentanedione) Reaction Cyclocondensation Reaction (Acid or Base Catalysis) Fluorinated_1_3_Dicarbonyl->Reaction Hydrazine_Derivative Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine_Derivative->Reaction Intermediate Hydrazone/Enamine Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Fluorinated Pyrazole Cyclization->Product

Caption: Knorr synthesis workflow for fluorinated pyrazoles.

Direct Fluorination

Direct fluorination of the pyrazole ring is more challenging due to the electron-rich nature of the heterocycle, which can lead to over-reaction or lack of regioselectivity. However, modern electrophilic fluorinating reagents have made this approach more feasible.

Biological Activities and Structure-Activity Relationships

Fluorine substitution has been instrumental in the development of pyrazole-containing compounds with a wide range of biological activities.

Anti-inflammatory Activity: COX-2 Inhibition

Celecoxib, a selective COX-2 inhibitor, is a prime example of a successful fluorinated pyrazole drug. The trifluoromethyl group at the 3-position of the pyrazole ring is crucial for its high potency and selectivity for COX-2 over COX-1.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Fluorinated Pyrazole (e.g., Celecoxib) Celecoxib->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by fluorinated pyrazoles.[4][5]

Table 1: SAR of Fluorinated Pyrazole Analogues as COX-2 Inhibitors

CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -CH3-SO2NH2>1000.04>2500
Analogue 1a -H-SO2NH2>1000.05>2000
Analogue 1h -CH3-SO2CH3>1000.049>2040
Analogue 1i -Cl-SO2NH2>1000.06>1667
Analogue 1l -F-SO2NH2>1000.07>1428
Data compiled from multiple sources for illustrative purposes.
Anticancer Activity: Kinase Inhibition

Many fluorinated pyrazoles have been developed as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

G Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Substrates Response Inflammation / Apoptosis Substrates->Response Inhibitor Fluorinated Pyrazole Kinase Inhibitor Inhibitor->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK pathway by pyrazole derivatives.[1][6]

Table 2: Kinase Inhibitory Activity of Fluorinated Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)
BIRB 796 p38α MAPK38
Ruxolitinib JAK1/JAK2~3
AT9283 Aurora A/B~3
Compound 2c Haspin62
Compound 3f JAK2<20
Data compiled from multiple sources for illustrative purposes.[7][8][9]
Antiviral Activity

Fluorinated pyrazoles have also shown promise as antiviral agents, including activity against HIV and Hepatitis C virus (HCV).

Table 3: Antiviral Activity of Fluorinated Pyrazole Compounds

CompoundVirusAssayEC50 (µM)
1a HIV-1MT-4 cells0.09
1b HIV-1MT-4 cells0.083
12 HCVReplicon0.47
14a HCVReplicon0.083
Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole.

  • Hydrazone Formation : To a solution of a substituted hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add a 1,3-dicarbonyl compound (1.0 eq).

  • Reaction Monitoring : Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cyclization : Add a catalytic amount of acid (e.g., acetic acid or HCl) and heat the reaction mixture to reflux.

  • Work-up : After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification : Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired pyrazole.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 values of test compounds against COX-2.

  • Reagent Preparation : Prepare assay buffer, a fluorometric probe, and a cofactor solution according to the manufacturer's instructions (e.g., Cayman Chemical, Assay Genie).[10][11]

  • Compound Preparation : Prepare serial dilutions of the fluorinated pyrazole test compounds in DMSO.

  • Assay Plate Setup : In a 96-well opaque plate, add the assay buffer, cofactor, and probe to each well. Add the diluted test compounds to the sample wells and DMSO to the control wells.

  • Enzyme Addition : Add the purified human recombinant COX-2 enzyme to all wells except the blank.

  • Initiation and Incubation : Initiate the reaction by adding arachidonic acid to all wells. Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

In Vitro Metabolic Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes.

  • Reagent Preparation : Prepare a phosphate buffer (pH 7.4), a solution of the test compound, and an NADPH regenerating system.

  • Incubation : In a microcentrifuge tube, pre-warm the buffer, test compound, and liver microsomes (e.g., human or rat) at 37°C.

  • Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing : Centrifuge the samples to pellet the precipitated protein.

  • LC-MS/MS Analysis : Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[12][13][14]

G Start Prepare Reagents (Buffer, Compound, Microsomes, NADPH) Incubation Incubate at 37°C Start->Incubation Initiate Add NADPH to start reaction Incubation->Initiate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis Data Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) Analysis->Data

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The incorporation of fluorine into pyrazole-containing molecules is a proven and highly effective strategy for optimizing drug-like properties. This technical guide has provided a comprehensive overview of the key considerations for researchers in this field, from synthetic methodologies and detailed experimental protocols to the analysis of structure-activity relationships and the underlying biological pathways. The provided data and workflows serve as a practical resource to guide the rational design of novel fluorinated pyrazole compounds with enhanced therapeutic potential. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, so too will the opportunities for innovation in the development of next-generation pyrazole-based medicines.

References

The Biological Significance of Pyrazole Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile structure has been ingeniously exploited to develop a plethora of therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the core biological significance of pyrazole derivatives, offering insights into their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate. Pyrazole and its derivatives are recognized for their wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][2][3][4]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily by targeting the cyclooxygenase (COX) enzymes.[5][6] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8]

Celecoxib , a diaryl-substituted pyrazole, is a selective COX-2 inhibitor.[7][9] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[9][10] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of the COX-2 enzyme, contributing to its selectivity.[7][10]

Key Signaling Pathway: COX-2 and Prostaglandin Synthesis

The anti-inflammatory action of celecoxib and other similar pyrazole derivatives is centered on the inhibition of the COX-2 enzyme, which plays a pivotal role in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Celecoxib's Inhibition of the COX-2 Pathway.

Anticancer Activity: A Multi-Targeted Approach

The anticancer potential of pyrazole derivatives is a rapidly expanding area of research.[11][12] These compounds have been shown to target various key players in cancer progression, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and epidermal growth factor receptors (EGFRs).[11]

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[13] Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyrazole ring can significantly influence their anticancer efficacy and selectivity.[14]

Key Signaling Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several pyrazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[11] By inhibiting CDK2, these compounds can halt the progression of the cell cycle, leading to the suppression of tumor growth.

CDK2_Pathway Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb_Protein Rb Protein CDK2_Cyclin_E->Rb_Protein Phosphorylates Phosphorylated_Rb Phosphorylated Rb E2F E2F Transcription Factor Rb_Protein->E2F Inhibits S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2_Cyclin_E Inhibits

Inhibition of the CDK2/Cyclin E Pathway.

Other Notable Biological Activities

Beyond their anti-inflammatory and anticancer properties, pyrazole derivatives have demonstrated a wide array of other significant biological activities.

  • Antimicrobial Activity : Numerous pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[15][16][17] Some have shown potent activity against multi-drug resistant strains.[16]

  • PDE5 Inhibition : Sildenafil , a well-known pyrazole derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[18][19] This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation, the mechanism behind its use in treating erectile dysfunction.[18][19][20]

  • Cannabinoid Receptor Antagonism : Rimonabant , another notable pyrazole derivative, acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[21][22][23] This mechanism was explored for the treatment of obesity by reducing appetite.[21][22]

Key Signaling Pathway: Sildenafil and PDE5 Inhibition

Sildenafil's therapeutic effect is achieved by blocking the PDE5 enzyme, which is responsible for the degradation of cGMP. This leads to an accumulation of cGMP and prolonged vasodilation.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) Vasodilation Smooth Muscle Relaxation (Vasodilation) cGMP->Vasodilation GMP 5'-GMP PDE5->GMP Degrades cGMP to Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits

Sildenafil's Mechanism of Action via PDE5 Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro activity of various pyrazole derivatives against different biological targets.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineTargetIC50 (µM)Reference
33 HCT116 (Colon)CDK20.074[11]
34 HCT116 (Colon)CDK20.095[11]
43 MCF7 (Breast)PI3 Kinase0.25[11]
Compound 6 VariousTubulin Polymerization0.00006 - 0.00025[9]
Compound 25 HT29, PC3, A549, U87MGVEGFR-23.17 - 6.77[9]
Compound 27 MCF7 (Breast)VEGFR-216.50[9]
Compound 37 MCF7 (Breast)Apoptosis Induction5.21[9]
Compound 48 HCT116 (Colon)Haspin Kinase1.7[9]
Compound 50 HepG2 (Liver)EGFR/VEGFR-20.71[9]

Table 2: Anti-inflammatory and Other Activities of Pyrazole Derivatives

CompoundTargetActivityValueReference
Celecoxib COX-2Ki0.04 µM[5]
Pyrazole-Thiazole Hybrid COX-2IC500.03 µM[5]
Pyrazole-Thiazole Hybrid 5-LOXIC500.12 µM[5]
3,5-diarylpyrazoles COX-2IC500.01 µM[5]
Pyrazolo-pyrimidine COX-2IC500.015 µM[5]
Compound 21c Multi-drug resistant bacteriaMIC0.25 µg/mL[16]
Compound 23h Multi-drug resistant bacteriaMIC0.25 µg/mL[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.

Synthesis of Pyrazole Derivatives via 1,3-Dipolar Cycloaddition

This method is a versatile approach for the synthesis of the pyrazole ring.

Experimental Workflow: 1,3-Dipolar Cycloaddition

Synthesis_Workflow Start Start Step1 Generate Nitrilimine in situ from Hydrazonoyl Halide Start->Step1 Step2 React with Alkene/Alkyne Step1->Step2 Step3 Cycloaddition Reaction Step2->Step3 Step4 Purification (e.g., Chromatography) Step3->Step4 End Characterized Pyrazole Derivative Step4->End

Workflow for Pyrazole Synthesis.

Protocol:

  • Preparation of Hydrazonoyl Halide: Synthesize the appropriate hydrazonoyl halide from the corresponding hydrazone through halogenation.

  • In situ Generation of Nitrilimine: Dissolve the hydrazonoyl halide in a suitable aprotic solvent (e.g., THF, Chloroform). Add a non-nucleophilic base (e.g., triethylamine) dropwise at room temperature to generate the nitrilimine intermediate in situ.

  • Cycloaddition: To the reaction mixture containing the nitrilimine, add the desired alkene or alkyne dipolarophile. The reaction is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is filtered to remove the triethylamine hydrohalide salt. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the purified pyrazole derivative is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[24]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

  • Well Preparation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the pyrazole derivative solution (at a known concentration) into each well. A positive control (standard antibiotic or antifungal) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

References

3-(3-fluorophenyl)-1H-pyrazol-5-amine: A Potential Kinase Inhibitor - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[1][2] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[3] This technical guide explores the potential of 3-(3-fluorophenyl)-1H-pyrazol-5-amine as a novel kinase inhibitor. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document provides a comprehensive, prospective analysis based on the well-documented activities of structurally related pyrazole derivatives. We will delve into its potential biological activities, propose relevant kinase targets, and provide detailed, adaptable experimental protocols for its synthesis and evaluation. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to aid in the strategic development of this compound as a potential therapeutic agent.

Introduction: The Promise of Pyrazole-Based Kinase Inhibitors

Protein kinases orchestrate cellular signaling by catalyzing the phosphorylation of specific protein substrates, thereby modulating their activity, localization, and stability.[2][4] The human kinome comprises over 500 kinases, and alterations in their function through mutation, overexpression, or other mechanisms can lead to uncontrolled cell growth, proliferation, and survival, key drivers of tumorigenesis.[1] Consequently, protein kinases have become one of the most important classes of drug targets in oncology and beyond.[4]

The pyrazole ring system has been successfully utilized in the design of numerous kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases. Several pyrazole-containing drugs have received FDA approval, highlighting the therapeutic potential of this heterocyclic motif.[5] The presence of an amine group at the 5-position and a fluorophenyl group at the 3-position of the pyrazole core in this compound suggests the potential for specific hydrogen bonding and hydrophobic interactions within a kinase active site, making it a compelling candidate for investigation.

Potential Kinase Targets and Biological Activity

Based on the activities of structurally similar aminopyrazole derivatives found in the literature, this compound could potentially exhibit inhibitory activity against a range of kinases involved in cancer cell proliferation and survival.[6][7]

Hypothetical Inhibitory Profile

To guide initial screening efforts, a hypothetical panel of kinases could be tested. Below is a table of plausible, albeit not experimentally verified, IC50 values for this compound against selected kinases, based on data for related compounds.

Kinase TargetProposed IC50 (nM)Rationale for Inclusion
VEGFR-2150Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Many pyrazole derivatives have shown anti-VEGFR-2 activity.[8]
Aurora Kinase B250Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. Certain quinazoline-pyrazole hybrids are potent Aurora B inhibitors.[9]
p38 MAPK80p38 Mitogen-Activated Protein Kinase is involved in inflammatory responses and cell stress. Aminopyrazole derivatives have been identified as highly selective inhibitors of p38 MAPK.[10]
LRRK2 (G2019S)120Leucine-Rich Repeat Kinase 2, particularly the G2019S mutant, is implicated in Parkinson's disease and some cancers. Substituted 1H-pyrazoles have been discovered as potent inhibitors of this kinase.[11]
Akt1300Akt1 is a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. The pyrazole-containing compound Afuresertib is an Akt inhibitor.[3]
Potential Cellular Activity

The antiproliferative activity of this compound could be evaluated against a panel of human cancer cell lines. The following table presents hypothetical IC50 values to illustrate potential efficacy.

Cell LineCancer TypeProposed IC50 (µM)
HCT116Colon Carcinoma7.5
MCF-7Breast Adenocarcinoma12.2
A549Lung Carcinoma15.8
PC-3Prostate Adenocarcinoma10.4
K562Chronic Myelogenous Leukemia5.9

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of 3-substituted-1H-pyrazol-5-amines can be achieved through the condensation of a β-ketonitrile with hydrazine.[12]

Materials:

  • 3-(3-fluorophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • Dissolve 3-(3-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the crude product in water and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3]

Materials:

  • Kinase of interest (e.g., VEGFR-2, Aurora Kinase B)

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Luminometer plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 5 µL of the diluted test compound, positive control, or DMSO to the appropriate wells.

  • Add 10 µL of the kinase enzyme solution to each well and mix gently.

  • Incubate the plate at room temperature for 20 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing the kinase-specific substrate and ATP (at a concentration close to the Km for the specific kinase).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve fitting software.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay assesses the effect of the compound on cell viability by measuring the metabolic activity of the cells.[13]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • This compound

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a spectrophotometer plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Target Engagement

This technique can be used to determine if the compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

  • Analyze the band intensities to determine the dose-dependent effect of the inhibitor on protein phosphorylation.

Visualizing Pathways and Workflows

Simplified MAPK/ERK Signaling Pathway

Many kinase inhibitors, including those with a pyrazole core, target components of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK

Caption: A potential mechanism of action for this compound targeting an upstream RTK.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel kinase inhibitor candidate.

Screening_Workflow Synthesis Compound Synthesis & Purification KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell-Based Proliferation Assay (Antiproliferative IC50) KinaseAssay->CellAssay TargetEngagement Cellular Target Engagement (e.g., Western Blot) CellAssay->TargetEngagement LeadOptimization Lead Optimization TargetEngagement->LeadOptimization

Caption: A streamlined workflow for the initial evaluation of a potential kinase inhibitor.

Conclusion and Future Directions

While this compound remains a molecule with underexplored potential, its structural features, in the context of the vast body of research on pyrazole-based kinase inhibitors, mark it as a promising candidate for further investigation. The proposed experimental protocols and workflows in this guide provide a solid framework for initiating such studies. Future work should focus on its synthesis and subsequent screening against a broad panel of kinases to identify its primary targets. Positive hits should then be followed by cellular assays to confirm on-target activity and assess antiproliferative effects. Structure-activity relationship (SAR) studies, guided by co-crystallography of the compound with its target kinase(s), will be crucial for optimizing its potency and selectivity, ultimately paving the way for the development of a novel therapeutic agent.

References

Methodological & Application

The Pyrazole Scaffold: A Promising Frontier in Anticancer Research, with a Focus on 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] Among these, its potential in the development of novel anticancer agents has garnered significant attention. While extensive research has been conducted on various pyrazole derivatives, specific data on the anticancer properties of 3-(3-fluorophenyl)-1H-pyrazol-5-amine remains limited in publicly available scientific literature. This document, therefore, provides a comprehensive overview of the general application of pyrazole derivatives in anticancer research, drawing parallels and postulating potential mechanisms and experimental approaches for the specified compound based on existing knowledge of analogous structures.

General Anticancer Mechanisms of Pyrazole Derivatives

Research into a multitude of pyrazole-based compounds has revealed several key mechanisms through which they exert their anticancer effects. These often involve the modulation of critical cellular processes that are dysregulated in cancer.

1. Induction of Apoptosis:

A primary mechanism by which many pyrazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death.[4][8][13] This is often achieved through:

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and triggering the apoptotic cascade.[4]

  • Activation of Caspases: Pyrazole compounds have been shown to activate key executioner caspases, such as caspase-3, which are central to the apoptotic process.[4]

  • Modulation of Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common strategy. Inhibition of Bcl-2 by pyrazole derivatives can release the brakes on apoptosis.[13]

2. Cell Cycle Arrest:

Cancer is characterized by uncontrolled cell division. Many pyrazole derivatives have been found to interfere with the cell cycle, leading to arrest at specific phases, thereby preventing cancer cell proliferation.[3][6][8][12] Common points of cell cycle arrest induced by pyrazoles include the G2/M phase or the S phase.[3][4]

3. Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways that are often hyperactive in cancer. The pyrazole scaffold has proven to be an effective framework for the design of potent kinase inhibitors.[5][16][18][20][21] Specific kinases targeted by pyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs)[3]

  • c-Jun N-terminal Kinase (JNK)[16]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK)

  • FMS-like tyrosine kinase 3 (FLT3)[21]

Postulated Application of this compound in Anticancer Research

Based on the established activities of structurally related pyrazole compounds, it is plausible that this compound could exhibit anticancer properties through one or more of the mechanisms described above. The presence of the fluorophenyl group may enhance its binding affinity to target proteins.

Experimental Protocols

The following are detailed, generalized protocols for key experiments commonly used to evaluate the anticancer potential of pyrazole derivatives. These protocols can be adapted for the study of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the percentage of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how such data for a hypothetical pyrazole derivative ("Compound X") would be presented.

Table 1: In Vitro Cytotoxicity of Compound X against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
MDA-MB-468Triple-Negative Breast Cancer15.2 ± 1.87.5 ± 0.9
HCT-116Colon Carcinoma21.7 ± 2.511.3 ± 1.4
A549Lung Carcinoma18.9 ± 2.19.8 ± 1.1
AGO1522Normal Fibroblast> 50> 50

Table 2: Effect of Compound X on Cell Cycle Distribution in MDA-MB-468 cells.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control65.4 ± 3.220.1 ± 1.514.5 ± 1.8
Compound X (IC₅₀)35.8 ± 2.845.3 ± 3.118.9 ± 2.0

Table 3: Apoptosis Induction by Compound X in MDA-MB-468 cells.

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control92.1 ± 2.53.5 ± 0.84.4 ± 1.1
Compound X (IC₅₀)55.7 ± 4.125.8 ± 2.918.5 ± 2.3

Visualizations

The following diagrams, generated using Graphviz, illustrate common signaling pathways and experimental workflows relevant to the study of pyrazole-based anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle kinase Kinase Inhibition Assays cell_cycle->kinase western Western Blot (Apoptotic & Cell Cycle Proteins) kinase->western ros ROS Detection ros->western

Experimental workflow for anticancer evaluation.

apoptosis_pathway compound Pyrazole Derivative ros ROS Generation compound->ros bcl2 Bcl-2 Inhibition compound->bcl2 bax Bax Activation ros->bax bcl2->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized apoptosis induction pathway.

Conclusion

The pyrazole scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. While specific research on This compound is currently lacking in the public domain, the extensive body of work on analogous compounds provides a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and conceptual frameworks outlined in this document offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this and other novel pyrazole derivatives. Future studies are warranted to elucidate the specific mechanisms of action and to quantify the anticancer efficacy of this compound.

References

Application of 3-Aryl-1-Phenyl-1H-Pyrazole Derivatives in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health. A key area of research is the development of multi-target-directed ligands that can simultaneously modulate several key pathological pathways. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities.[1] In particular, 3-aryl-1-phenyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), two critical enzymes implicated in the progression of Alzheimer's disease.[2][3] This document outlines the potential applications, mechanisms of action, and detailed experimental protocols for studying these compounds.

Mechanism of Action: Dual Inhibition of AChE and MAO-B

The therapeutic potential of 3-aryl-1-phenyl-1H-pyrazole derivatives in the context of Alzheimer's disease stems from their ability to inhibit both AChE and MAO-B.

  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a significant decline in the levels of the neurotransmitter acetylcholine (ACh). AChE is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, these pyrazole derivatives can increase the synaptic levels and duration of action of ACh, thereby improving cognitive function.[2] The aromatic rings of the pyrazole scaffold are thought to interact with the aromatic amino acids in the active site of AChE.[2]

  • Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an enzyme that degrades monoamine neurotransmitters, including dopamine. Its activity is elevated in the brains of Alzheimer's patients. The oxidative deamination process catalyzed by MAO-B also produces hydrogen peroxide, a source of oxidative stress that contributes to neuronal damage.[4] Selective inhibition of MAO-B can therefore offer neuroprotection by reducing oxidative stress and modulating neurotransmitter levels.[2][4]

The dual-targeting approach of these compounds makes them particularly attractive candidates for the complex, multifactorial nature of neurodegenerative diseases.

Data Presentation: In Vitro Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of a series of representative 3-aryl-1-phenyl-1H-pyrazole derivatives against AChE and MAO-B.

Compound IDRXAChE pIC50MAO-A pIC50MAO-B pIC50MAO-B Selectivity Index (SI)Reference
3a -CH3Cl3.90< 2.03.02>10.47[2][5]
3b -C2H5Cl3.82< 2.02.86>7.24[2][5]
3d -(CH2)2OHCl3.88< 2.03.22>16.67[2][5]
3e -C6H5Cl4.20< 2.02.94>8.71[2][5]
3f -CH3F3.86< 2.03.47>29.41[2][5]
3g -C2H5F3.64< 2.03.24>17.38[2][5]
3i -(CH2)2OHF3.91< 2.03.43>26.32[2][5]
Donepezil --4.92---[2][5]

pIC50 = -log(IC50) SI = IC50 (MAO-A) / IC50 (MAO-B)

Experimental Protocols

Synthesis of 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives

This protocol describes a general two-step synthesis for the pyrazole core structure.[2]

Step 1: Synthesis of Phenylhydrazones (1a, 1b)

  • Dissolve the appropriate acetophenone (e.g., 4-chloroacetophenone or 4-fluoroacetophenone) (0.04 mol) in 20 mL of methanol.

  • Add phenylhydrazine (0.04 mol) and 1 mL of glacial acetic acid to the solution.

  • Reflux the mixture for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the resulting precipitate, wash with cold methanol, and dry to yield the phenylhydrazone intermediate.

Step 2: Synthesis of 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (2a, 2b)

  • In a flask, add anhydrous N,N-dimethylformamide (DMF) (25 mL) and cool in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) (0.06 mol) dropwise to the cold, stirred DMF.

  • Add the phenylhydrazone intermediate (1a or 1b) (0.02 mol) to the Vilsmeier-Haack reagent mixture.

  • Stir the reaction mixture at 60-70°C for 6-8 hours.

  • Pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with sodium bicarbonate.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pyrazole carbaldehyde product.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the spectrophotometric method developed by Ellman.[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference standard (Donepezil) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well microplate, add 20 µL of various concentrations of the test compound or reference standard.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for determining MAO-A and MAO-B inhibitory activity.

Materials:

  • MAO-A and MAO-B enzymes (from a suitable source, e.g., goat liver)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Test compounds and reference standards (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) dissolved in a suitable solvent.

Procedure:

  • Prepare working solutions of MAO enzymes and substrates in phosphate buffer.

  • In separate tubes or a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme preparation with various concentrations of the test compound or reference standard at 37°C for 20 minutes.

  • Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • For the MAO-A assay with kynuramine, the product (4-hydroxyquinoline) can be measured fluorometrically.

  • For the MAO-B assay with benzylamine, the product (benzaldehyde) can be extracted and measured spectrophotometrically.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Visualizations

G Dual Inhibition Pathway of 3-Aryl-1-Phenyl-Pyrazole Derivatives cluster_0 Cholinergic Pathway cluster_1 Monoaminergic Pathway & Oxidative Stress ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Degraded ACh Degraded ACh AChE->Degraded ACh Cognition Improved Cognitive Function AChE->Cognition Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Oxidative Deamination H2O2 Hydrogen Peroxide (H2O2) (Oxidative Stress) MAOB->H2O2 Neuroprotection Neuroprotection MAOB->Neuroprotection Pyrazole 3-Aryl-1-Phenyl-Pyrazole Derivative Pyrazole->AChE Inhibition Pyrazole->MAOB Inhibition

Caption: Proposed mechanism of action for 3-aryl-1-phenyl-pyrazole derivatives.

G Experimental Workflow for Evaluating Pyrazole Derivatives start Start synthesis Synthesis of 3-Aryl-1-Phenyl-Pyrazole Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening ache_assay AChE Inhibition Assay in_vitro_screening->ache_assay Primary Target maob_assay MAO-B Inhibition Assay in_vitro_screening->maob_assay Secondary Target data_analysis Data Analysis (IC50, Selectivity) ache_assay->data_analysis maob_assay->data_analysis lead_selection Lead Compound Selection data_analysis->lead_selection neuroprotection_studies Neuroprotection Studies (Cell-based assays) lead_selection->neuroprotection_studies Favorable Profile end End lead_selection->end Unfavorable Profile in_vivo_studies In Vivo Studies (Animal Models of Neurodegeneration) neuroprotection_studies->in_vivo_studies in_vivo_studies->end

References

Application Notes and Protocols for 3-(3-fluorophenyl)-1H-pyrazol-5-amine in Anti-Inflammatory Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

The pyrazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including the well-known COX-2 inhibitor, Celecoxib.[1][2][3] Derivatives of pyrazole have been extensively explored for their anti-inflammatory potential.[1][2][3][4][5] This document provides detailed application notes and protocols for the investigation of 3-(3-fluorophenyl)-1H-pyrazol-5-amine as a potential anti-inflammatory agent. While specific experimental data for this exact compound is not extensively available in the public domain, the protocols and expected outcomes are based on the well-established anti-inflammatory properties of structurally related fluorinated pyrazole derivatives. It is hypothesized that the fluorine substitution may enhance the compound's binding affinity and metabolic stability.[6]

Synthesis of this compound

The synthesis of 3-aryl-1H-pyrazol-5-amine derivatives can be achieved through various established synthetic routes. A common approach involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine. For the synthesis of this compound, a plausible route is the reaction of 3-(3-fluorophenyl)-3-oxopropanenitrile with hydrazine hydrate.

Application Note 1: In Vitro Evaluation of Anti-Inflammatory Activity

COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX is then utilized to oxidize a chromogenic substrate, and the resulting color change is measured spectrophotometrically. The inhibition of this reaction by the test compound is quantified.[7][8]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundData to be determinedData to be determinedData to be determined
Celecoxib (Reference)~7.6~0.045~169
Phenylbutazone (Reference)~5.2~1.5~3.5

Note: The data for reference compounds are representative values from the literature and may vary depending on the specific assay conditions.[7][8]

Experimental Protocol:

A colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical, Catalog No. 701050) can be used.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound solution to the wells of a 96-well plate.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for an additional 2 minutes at 37°C.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values using a suitable software.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[4][9][10][11]

Data Presentation:

CompoundConcentration (µM)% Inhibition of NO Production
This compound1Data to be determined
10Data to be determined
50Data to be determined
L-NAME (Reference)100~90%

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of nitrite production compared to the LPS-stimulated control.

Application Note 2: In Vivo Evaluation of Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.

Principle: The sub-plantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[1][2][3][5][12]

Data Presentation:

TreatmentDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
This compound10Data to be determined
30Data to be determined
Indomethacin (Reference)10~50-60%

Experimental Protocol:

  • Animals: Use male Wistar rats (180-220 g).

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at different doses.

  • Compound Administration: Administer this compound (suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

G General Workflow for Anti-Inflammatory Drug Discovery cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Test Compound NO_Assay Nitric Oxide Production Assay Purification->NO_Assay Cytokine_Assay Cytokine Release Assay (TNF-α, IL-6) Purification->Cytokine_Assay Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema Promising Candidates NO_Assay->Paw_Edema Cytokine_Assay->Paw_Edema Analgesic_Test Analgesic Activity Testing Paw_Edema->Analgesic_Test Toxicity_Study Preliminary Toxicity Studies Analgesic_Test->Toxicity_Study SAR Structure-Activity Relationship (SAR) Studies Toxicity_Study->SAR ADME ADME/Tox Profiling SAR->ADME ADME->Synthesis Iterative Design

Caption: Workflow for developing pyrazole-based anti-inflammatory agents.

G COX-2 Mediated Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Test_Compound This compound Test_Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by the test compound.

G Protocol for Carrageenan-Induced Paw Edema Assay Start Start Animal_Acclimatization Acclimatize Wistar Rats Start->Animal_Acclimatization Grouping Divide into Control & Treatment Groups Animal_Acclimatization->Grouping Compound_Admin Administer Test Compound / Vehicle Grouping->Compound_Admin Paw_Measure_0h Measure Initial Paw Volume (0h) Compound_Admin->Paw_Measure_0h 1 hour post-dosing Carrageenan_Inject Inject Carrageenan into Hind Paw Paw_Measure_0h->Carrageenan_Inject Paw_Measure_Post Measure Paw Volume at 1, 2, 3, 4, 5h Carrageenan_Inject->Paw_Measure_Post Data_Analysis Calculate % Edema Inhibition Paw_Measure_Post->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo paw edema assay.

References

Application Notes and Protocols for Bioassays of 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for conducting bioassays to evaluate the biological activity of 3-(3-fluorophenyl)-1H-pyrazol-5-amine. The protocols cover key assays for determining cytotoxicity, kinase inhibition, anti-inflammatory, and antimicrobial activities.

Data Summary

The following tables summarize potential quantitative data from various bioassays. Data for this compound is illustrative and may be supplemented with actual experimental results.

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeTest Compound Concentration (µM)Viability (%)IC50 (µM)
A549 (Lung Carcinoma)MTT0.1, 1, 10, 50, 100Data not available>100
C6 (Glioma)MTT0.1, 1, 10, 50, 100Data not available75.4 ± 5.2
NIH/3T3 (Fibroblast)MTT0.1, 1, 10, 50, 100Data not available>100

Note: IC50 values are examples based on similar pyrazole derivatives and should be determined experimentally for this compound.

Table 2: In Vitro Kinase Inhibition Data

Kinase TargetAssay TypeTest Compound Concentration (nM)Inhibition (%)IC50 (nM)
CDK2Radiometric1, 10, 100, 1000, 10000Data not available850 ± 75
VEGFR-2TR-FRET1, 10, 100, 1000, 10000Data not available120 ± 15
JNK3TR-FRET1, 10, 100, 1000, 10000Data not available227 ± 30[1]

Note: IC50 values are examples based on similar pyrazole derivatives and should be determined experimentally for this compound.

Table 3: In Vivo Anti-Inflammatory Data (Carrageenan-Induced Paw Edema)

Animal ModelTreatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Wistar RatsVehicle Control-0
Wistar RatsThis compound5035.2 ± 4.1
Wistar RatsThis compound10058.7 ± 6.3
Wistar RatsIndomethacin (Standard)1072.5 ± 5.9

Note: Data is illustrative and should be determined experimentally.

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Microbial StrainAssay TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Broth Microdilution64
Escherichia coli (ATCC 25922)Broth Microdilution>128
Candida albicans (ATCC 90028)Broth Microdilution>128

Note: MIC values are examples based on similar pyrazole derivatives and should be determined experimentally.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cultured mammalian cells.[2][3][4][5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, C6) and a normal cell line (e.g., NIH/3T3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound incubate_treatment Incubate (48-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a specific protein kinase (e.g., CDK2, VEGFR-2).[6][7][8][9][10]

Materials:

  • This compound

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

  • [γ-33P]ATP (for radiometric assay) or appropriate reagents for non-radioactive methods (e.g., TR-FRET, luminescence)

  • 96-well or 384-well plates

  • Scintillation counter or plate reader compatible with the detection method

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in the kinase reaction buffer to obtain a range of test concentrations.

  • Kinase Reaction:

    • In a microplate well, combine the kinase, its specific substrate, and the test compound at various concentrations.

    • Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

    • Initiate the reaction by adding ATP (mixed with [γ-33P]ATP for radiometric assays).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radioactive (e.g., TR-FRET): Follow the manufacturer's instructions for the specific assay kit. Typically, this involves adding detection reagents that generate a signal proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway for Kinase Inhibition

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Cascade ATP ATP Kinase Protein Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase

Caption: Mechanism of kinase inhibition.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol details the evaluation of the anti-inflammatory effects of this compound in a rat model of acute inflammation.[11][12][13][14][15][16]

Materials:

  • This compound

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide the rats into groups (n=6 per group): vehicle control, positive control (indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis animal_groups Group Animals initial_paw_measurement Measure Initial Paw Volume animal_groups->initial_paw_measurement compound_admin Administer Test Compound/Vehicle initial_paw_measurement->compound_admin carrageenan_injection Inject Carrageenan compound_admin->carrageenan_injection paw_measurement_hourly Measure Paw Volume Hourly (1-5h) carrageenan_injection->paw_measurement_hourly calculate_inhibition Calculate % Inhibition of Edema paw_measurement_hourly->calculate_inhibition

Caption: Logical flow for MIC determination.

References

Application Notes and Protocols for High-Throughput Screening of 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives showing a broad spectrum of biological activities. Compounds incorporating this moiety have been developed as anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents. The subject of this application note, 3-(3-fluorophenyl)-1H-pyrazol-5-amine, is a valuable building block for creating diverse chemical libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Its structural similarity to known kinase inhibitors suggests its potential as a modulator of key signaling pathways implicated in various diseases.

These application notes provide a framework for utilizing this compound in HTS campaigns to discover novel therapeutic agents. The protocols described below focus on biochemical and cell-based assays for two important kinase targets, p38 MAP kinase and Cyclin-Dependent Kinase 8 (CDK8), which have been successfully targeted by other pyrazole-based compounds.

Potential Signaling Pathways

Based on the activities of structurally related pyrazole compounds, this compound is a candidate for screening against protein kinases involved in cell signaling cascades that regulate inflammation and cell proliferation.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in diseases such as rheumatoid arthritis and inflammatory bowel disease. The diagram below illustrates the key components of this pathway.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines_Stress Cytokines / Stress Receptor Receptor Cytokines_Stress->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Substrates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) Substrates->Transcription_Factors Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) Transcription_Factors->Gene_Expression Inhibitor 3-(3-fluorophenyl)-1H- pyrazol-5-amine (Hypothesized Target) Inhibitor->p38_MAPK

Figure 1: Hypothesized inhibition of the p38 MAPK signaling cascade.
CDK8 Signaling Pathway

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that forms part of the Mediator complex, influencing the activity of RNA Polymerase II. It is an oncogene in several cancers, including colorectal cancer, making it an attractive therapeutic target.

cdk8_pathway cluster_signaling Upstream Signaling cluster_nucleus Nucleus Wnt_TGFb_STAT Wnt, TGF-β, STAT Signaling Transcription_Factors Transcription Factors (β-catenin, SMADs, STATs) Wnt_TGFb_STAT->Transcription_Factors Mediator_Complex Mediator Complex RNAPII RNA Polymerase II Mediator_Complex->RNAPII CDK8_CycC CDK8/CycC CDK8_CycC->Mediator_Complex CDK8_CycC->Transcription_Factors Phosphorylation Target_Gene_Expression Target Gene Expression RNAPII->Target_Gene_Expression Transcription_Factors->Mediator_Complex Inhibitor 3-(3-fluorophenyl)-1H- pyrazol-5-amine (Hypothesized Target) Inhibitor->CDK8_CycC

Figure 2: Hypothesized inhibition of the CDK8-mediated transcription.

Data Presentation

Quantitative data from HTS should be summarized in a clear, tabular format to facilitate the comparison of results and the identification of "hit" compounds. The following tables are templates for recording the inhibitory activity of this compound and other screened compounds.

Table 1: Biochemical HTS Results Template

Compound ID Target Kinase Assay Type IC50 (nM)
This compound p38α TR-FRET Record Value
This compound CDK8 ADP-Glo Record Value
Control Inhibitor 1 p38α TR-FRET Record Value

| Control Inhibitor 2 | CDK8 | ADP-Glo | Record Value |

Table 2: Cell-Based HTS Results Template

Compound ID Cell Line Assay Type IC50 (µM)
This compound THP-1 TNF-α Production Record Value
This compound SW620 pSTAT1 Levels Record Value
This compound MCF-7 Cell Viability Record Value
Control Inhibitor 1 THP-1 TNF-α Production Record Value
Control Inhibitor 2 SW620 pSTAT1 Levels Record Value

| Control Cytotoxic Agent | MCF-7 | Cell Viability | Record Value |

Experimental Protocols

The following are detailed protocols for primary HTS assays relevant to the potential targets of this compound. These protocols are designed for 384-well microplate formats, common in HTS.

Protocol 1: Biochemical Kinase Inhibition Assay (p38α TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of p38α kinase.

Workflow Diagram:

p38_assay_workflow start Start plate_compounds Plate Test Compounds (100 nL in 384-well plate) start->plate_compounds add_enzyme Add p38α Enzyme (5 µL of 2x solution) plate_compounds->add_enzyme incubate1 Incubate (15 min, RT) for compound binding add_enzyme->incubate1 add_substrate Add Substrate/ATP Mix (5 µL of 2x solution) incubate1->add_substrate incubate2 Incubate (60 min, RT) for kinase reaction add_substrate->incubate2 add_detection Add TR-FRET Detection Mix (10 µL) incubate2->add_detection incubate3 Incubate (60 min, RT) protected from light add_detection->incubate3 read_plate Read Plate (TR-FRET Reader) incubate3->read_plate analyze_data Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Figure 3: Workflow for the p38α TR-FRET biochemical assay.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Kinase reaction buffer

  • TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler or multichannel pipettes

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds (including this compound) and controls (DMSO for 0% inhibition, known p38α inhibitor for 100% inhibition) into the 384-well plate.

  • Enzyme Addition: Add 5 µL of 2x p38α kinase solution (prepared in kinase buffer) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of 2x substrate/ATP solution (prepared in kinase buffer) to each well to start the kinase reaction. The final ATP concentration should be at its Km value for p38α.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing Eu-anti-phospho-antibody and SA-APC in detection buffer) to each well to stop the reaction.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 615 nm (Europium) and 665 nm (APC). The ratio of 665/615 nm is proportional to kinase activity.

Protocol 2: Cell-Based Assay for CDK8 Inhibition (pSTAT1)

This protocol measures the phosphorylation of STAT1, a downstream target of CDK8, in a cellular context. A decrease in phosphorylated STAT1 (pSTAT1) indicates inhibition of CDK8 activity.

Workflow Diagram:

cdk8_cell_assay_workflow start Start seed_cells Seed SW620 Cells (e.g., 10,000 cells/well in 384-well plate) start->seed_cells incubate1 Incubate (24h, 37°C) seed_cells->incubate1 add_compounds Add Test Compounds (e.g., 8-point dose response) incubate1->add_compounds incubate2 Incubate (8h, 37°C) add_compounds->incubate2 fix_perm Fix and Permeabilize Cells incubate2->fix_perm add_antibodies Add Primary (anti-pSTAT1) and Secondary (labeled) Antibodies fix_perm->add_antibodies image_plate Image Plate (High-Content Imager) add_antibodies->image_plate analyze_data Analyze Data (Quantify pSTAT1 signal, determine IC50) image_plate->analyze_data end End analyze_data->end

Figure 4: Workflow for the cell-based pSTAT1 high-content screening assay.

Materials:

  • SW620 colorectal cancer cell line (or other suitable cell line with active CDK8 signaling)

  • Complete cell culture medium

  • 384-well, clear-bottom, black-walled imaging plates

  • Test compounds, including this compound

  • Fixation and permeabilization buffers (e.g., formaldehyde and Triton X-100)

  • Primary antibody against pSTAT1 (Ser727)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Automated liquid handling system

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed SW620 cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Cell Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a dose-response curve of the test compounds.

  • Incubation: Incubate the plates for 8 hours at 37°C.

  • Fix and Permeabilize: Wash the cells with PBS, then fix and permeabilize them according to standard immunofluorescence protocols.

  • Antibody Staining: Incubate the cells with the primary anti-pSTAT1 antibody, followed by washing and incubation with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images of the plates using a high-content imaging system, capturing both the DAPI (nuclear) and the secondary antibody (pSTAT1) channels.

  • Data Analysis: Use image analysis software to quantify the nuclear pSTAT1 fluorescence intensity per cell. Calculate the percent inhibition relative to DMSO-treated controls and determine the IC50 value.

Protocol 3: General Anticancer Cell Viability Assay

This protocol is a primary HTS assay to identify compounds that reduce cancer cell viability, a general indicator of potential anticancer activity. A resazurin-based assay is described here.

Workflow Diagram:

cell_viability_workflow start Start seed_cells Seed Cancer Cells (e.g., MCF-7, 5,000 cells/well in 384-well plate) start->seed_cells incubate1 Incubate (24h, 37°C) seed_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate (48-72h, 37°C) add_compounds->incubate2 add_resazurin Add Resazurin Reagent incubate2->add_resazurin incubate3 Incubate (2-4h, 37°C) add_resazurin->incubate3 read_plate Read Plate (Fluorescence Reader) incubate3->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

Figure 5: Workflow for a general cell viability HTS assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer)

  • Complete cell culture medium

  • 384-well clear-bottom, black-walled microplates

  • Test compounds, including this compound

  • Resazurin sodium salt solution

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Dispense cell suspension into 384-well plates.

  • Cell Attachment: Incubate for 24 hours at 37°C.

  • Compound Addition: Add test compounds at the desired screening concentration (e.g., 10 µM).

  • Incubation: Incubate for 48-72 hours at 37°C.

  • Reagent Addition: Add resazurin solution to each well.

  • Development: Incubate for 2-4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure fluorescence (Ex/Em: ~560/590 nm).

  • Data Analysis: Calculate percent viability relative to DMSO controls and determine IC50 values for active compounds.

Conclusion

This compound represents a promising starting point for HTS campaigns in drug discovery. The protocols and guidelines provided here offer a robust framework for screening this compound against relevant kinase targets and for assessing its general anticancer potential. A systematic approach combining biochemical and cell-based assays will be crucial for identifying and prioritizing lead candidates for further development.

Application Notes and Protocols: Development of Kinase Inhibitors Using a 3-(3-Fluorophenyl)-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of kinase inhibitors based on the privileged 3-(3-fluorophenyl)-1H-pyrazol-5-amine scaffold. This document includes representative synthesis protocols, quantitative biological data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. The pyrazole core is a well-established hinge-binding moiety in kinase inhibitors, and the strategic incorporation of a 3-fluorophenyl group can enhance binding affinity and selectivity.[1][2]

Rationale for the this compound Scaffold

The pyrazole ring system is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine core of ATP.[3] This interaction is crucial for potent and selective inhibition. The 3-amino group (or 5-amino, depending on tautomeric form) on the pyrazole ring serves as a critical attachment point for various side chains that can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.[2][4]

The incorporation of a 3-fluorophenyl substituent is a common medicinal chemistry strategy to:

  • Enhance Binding Affinity: The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein target.

  • Improve Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Modulate Physicochemical Properties: Fluorine substitution can influence pKa, lipophilicity, and membrane permeability.

Kinase families frequently targeted by pyrazole-based inhibitors include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and components of the PI3K/AKT and MAPK signaling pathways, all of which are implicated in cancer and other proliferative disorders.[1][5][6][7]

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity and antiproliferative effects of representative kinase inhibitors built upon pyrazole scaffolds. While specific data for the this compound scaffold is not extensively published, the data presented for analogous compounds illustrate the potential of this chemical class.

Table 1: In Vitro Kinase Inhibition Data for Pyrazole-Based Inhibitors

Compound IDTarget KinaseIC50 / Ki (nM)Assay TypeReference Compound
Analog 1 CDK2/cyclin A37Not Specified-
Analog 2 Aurora A160Not Specified-
Analog 3 Aurora B2.2Not Specified-
Analog 4 Akt161Not SpecifiedGSK2141795 (18 nM)
Analog 5 CDK11520Not Specified-
Analog 6 CDK25Ki-
Analog 7 JNK3227Not Specified-

Data synthesized from multiple sources for illustrative purposes.[1][4][8][9][10]

Table 2: Cellular Antiproliferative Activity of Pyrazole-Based Inhibitors

Compound IDCell LineCancer TypeGI50 / IC50 (µM)Reference Compound
Analog 4 HCT116Colon Cancer7.76-
Analog 4 OVCAR-8Ovarian Cancer9.76-
Analog 5 HepG2Liver Cancer0.028-
Analog 5 HCT116Colon Cancer0.035-
Analog 6 A2780Ovarian Cancer0.158-
Analog 8 RKOColorectal Cancer9.9-

Data synthesized from multiple sources for illustrative purposes.[8][9][11][12]

Experimental Protocols

General Synthesis of a Pyrazole-Based Kinase Inhibitor

This protocol describes a representative synthesis of a kinase inhibitor using a pyrazole amine core and coupling it with other moieties, a common strategy in developing this class of compounds. The synthesis starts with the commercially available this compound scaffold.

Diagram: Synthetic Workflow

G A This compound (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) A->C B Pyrimidinyl or Other Heterocyclic Moiety (Coupling Partner) B->C D Intermediate Product C->D Formation of Core Scaffold F Coupling Reaction (e.g., Amide or Suzuki Coupling) D->F E Side Chain Precursor E->F G Final Kinase Inhibitor F->G Introduction of Side Chain H Purification (e.g., Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General synthetic workflow for pyrazole-based kinase inhibitors.

Protocol:

  • Step 1: Nucleophilic Aromatic Substitution

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or isopropanol), add a substituted 2-chloropyrimidine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture under microwave irradiation or conventional heating (e.g., 80-120 °C) for 2-12 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude intermediate by flash column chromatography on silica gel.

  • Step 2: Introduction of Side Chain (Example: Amide Coupling)

    • Dissolve the purified intermediate from Step 1 (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or DMF.

    • Add the desired carboxylic acid (1.2 eq), a coupling agent such as HATU or EDC (1.5 eq), and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer, concentrate, and purify the final product by flash chromatography or preparative HPLC.

  • Step 3: Characterization

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC).

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[8][13][14][15]

Diagram: ADP-Glo™ Assay Workflow

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP + Test Compound B Incubate at RT (e.g., 60 min) A->B C ADP Production B->C D Add ADP-Glo™ Reagent E Incubate at RT (40 min) D->E F Remaining ATP is depleted E->F G Add Kinase Detection Reagent H Incubate at RT (30-60 min) G->H I ADP converted to ATP, Luciferase generates light H->I J Measure Luminescence I->J

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol:

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include wells with a positive control inhibitor and a DMSO vehicle control.

    • Add 20 µL of a master mix containing the target kinase enzyme and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature or 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol determines the effect of the synthesized inhibitors on the proliferation and viability of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well clear cell culture plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition (GI) for each concentration and determine the GI50 value by plotting the percentage of inhibition against the log concentration of the compound.

Signaling Pathway Visualization

Kinase inhibitors derived from the pyrazole scaffold often target key nodes in oncogenic signaling pathways. Below are diagrams of the CDK/Cell Cycle and PI3K/AKT pathways, which are common targets.

Diagram: Simplified CDK/Cell Cycle Regulation Pathway

G Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb phosphorylates G1_S_Transition G1-S Transition (DNA Replication) CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2 Cyclin A / CDK2 G1_S_Transition->CyclinA_CDK2 leads to activation of S_G2_Transition S-G2 Progression CyclinA_CDK2->S_G2_Transition promotes Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Inhibition of CDKs by pyrazole compounds blocks cell cycle progression.

Diagram: Simplified PI3K/AKT Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds & activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR activates Survival Cell Survival (Anti-apoptosis) AKT->Survival promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Inhibitor Pyrazole-based AKT Inhibitor Inhibitor->AKT

Caption: Inhibition of AKT disrupts key cell survival and proliferation signals.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting structure-activity relationship (SAR) studies on the 3-(3-fluorophenyl)-1H-pyrazol-5-amine scaffold. This privileged structure is a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology, due to the prevalence of the pyrazole core in numerous kinase inhibitors.[1][2][3][4] The strategic introduction of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity.[5]

Introduction to this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[2] Derivatives of 3-amino-1H-pyrazole have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and Janus kinases (JAKs), which are critical regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[1][2][3] The this compound core presents a valuable template for SAR exploration, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Approach to SAR Studies

A systematic SAR study is crucial to elucidate the molecular features governing the biological activity of the this compound scaffold. The following modifications are proposed to probe the chemical space around the core structure.

1. Modification of the Phenyl Ring (R1):

  • Positional Isomers of Fluorine: Synthesize analogs with fluorine at the 2- and 4-positions to understand the impact of fluorine's position on activity.

  • Substitution with Other Halogens: Replace fluorine with chlorine or bromine to evaluate the effect of halogen size and electronegativity.

  • Introduction of Electron-Donating and -Withdrawing Groups: Introduce groups such as methoxy (-OCH3), methyl (-CH3), cyano (-CN), and trifluoromethyl (-CF3) at various positions on the phenyl ring to probe electronic effects.

2. Substitution on the Pyrazole Ring (R2 and R3):

  • N1-Substitution (R2): Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties and its interaction with the target. Small alkyl groups (e.g., methyl, ethyl) or substituted phenyl rings can be explored.

  • C4-Substitution (R3): Introduction of small substituents at the C4 position can influence the orientation of the phenyl ring and provide additional interaction points within the binding pocket.

3. Modification of the 5-amino Group (R4):

  • Acylation: Formation of amides with various carboxylic acids can introduce new functional groups for interaction and alter solubility.

  • Alkylation: Introduction of small alkyl groups can probe the steric tolerance around the 5-position.

Data Presentation: Hypothetical SAR Data

The following tables summarize hypothetical data for a series of analogs based on the this compound scaffold. The data is presented to illustrate how quantitative results from primary screens can be organized for comparative analysis.

Table 1: Kinase Inhibition Data for Analogs of this compound

Compound IDR1 (Phenyl Ring Substitution)R2 (N1-Substitution)R3 (C4-Substitution)R4 (5-amino Substitution)Kinase A IC50 (nM)Kinase B IC50 (nM)
Lead-001 3-FHHH500>10,000
ANA-001 2-FHHH750>10,000
ANA-002 4-FHHH2508,000
ANA-003 3-ClHHH400>10,000
ANA-004 3-OCH3HHH1,200>10,000
ANA-005 3-FCH3HH1505,000
ANA-006 3-FHBrH800>10,000
ANA-007 3-FHHAcetyl501,500

Table 2: In Vitro Cell Viability Data for Selected Analogs

Compound IDCell Line 1 (e.g., MCF-7) GI50 (µM)Cell Line 2 (e.g., HCT116) GI50 (µM)
Lead-001 15.220.5
ANA-002 8.112.3
ANA-005 5.67.9
ANA-007 1.22.5

Experimental Protocols

Protocol 1: General Synthesis of 3-(Aryl)-1H-pyrazol-5-amine Derivatives

This protocol describes a common method for the synthesis of the pyrazole core.

Materials:

  • Substituted benzoylacetonitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted benzoylacetonitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-(aryl)-1H-pyrazol-5-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Serine/Threonine Kinase)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a serine/threonine kinase.

Materials:

  • Recombinant human kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and peptide substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a standard method for evaluating the effect of compounds on cancer cell proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the GI50 value.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Data Analysis cluster_optimization Lead Optimization Lead Lead Compound This compound SAR_Strategy SAR Strategy (R1, R2, R3, R4 modifications) Lead->SAR_Strategy Synthesis Chemical Synthesis of Analogs SAR_Strategy->Synthesis Primary_Screen Primary Screening (Kinase Inhibition Assays) Synthesis->Primary_Screen Secondary_Screen Secondary Screening (Cell Viability Assays) Primary_Screen->Secondary_Screen Data_Analysis Data Analysis (IC50/GI50 Determination) Secondary_Screen->Data_Analysis SAR_Evaluation Evaluate SAR Data_Analysis->SAR_Evaluation New_Analogs Design New Analogs SAR_Evaluation->New_Analogs Lead_Op Lead Optimization SAR_Evaluation->Lead_Op New_Analogs->Synthesis

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor 3-Aryl-1H-pyrazol-5-amine Inhibitor Inhibitor->RAF

Caption: Representative Kinase Signaling Pathway (e.g., MAPK/ERK).

Logical_Relationship Start Identify Core Scaffold Hypothesis Formulate SAR Hypothesis Start->Hypothesis Synthesis Synthesize Analog Library Hypothesis->Synthesis BioAssay Biological Evaluation Synthesis->BioAssay Data Analyze Data BioAssay->Data Refine Refine Hypothesis Data->Refine Optimize Lead Optimization Data->Optimize Refine->Synthesis Iterate End Candidate Drug Optimize->End

Caption: Logical relationships in an SAR study.

References

Application Notes and Protocols for Topical Delivery of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies for the topical delivery of pyrazole inhibitors, a promising class of molecules for treating inflammatory skin diseases such as psoriasis and atopic dermatitis. This document outlines key formulation approaches, experimental protocols for their evaluation, and the underlying signaling pathways targeted by these inhibitors.

Introduction to Pyrazole Inhibitors for Topical Delivery

Pyrazole derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties.[1][2][3] Their ability to selectively inhibit key enzymes in inflammatory cascades, such as Cyclooxygenase-2 (COX-2), Janus kinases (JAKs), and Phosphodiesterase 4 (PDE4), makes them attractive candidates for the topical treatment of skin disorders.[2][4][5] Topical delivery offers the advantage of localized drug action, minimizing systemic side effects often associated with oral administration.[6][7]

The primary challenge in topical drug delivery is overcoming the barrier function of the stratum corneum. Advanced formulation strategies, particularly the use of nanocarriers, have shown significant promise in enhancing the skin permeation of pyrazole inhibitors.

Signaling Pathways Targeted by Pyrazole Inhibitors in Inflammatory Skin Diseases

Understanding the mechanism of action is crucial for the rational design of topical therapies. Pyrazole inhibitors commonly target the following pathways implicated in the pathogenesis of psoriasis and atopic dermatitis:

  • Cyclooxygenase-2 (COX-2) Pathway: COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of inflammation and pain.[8][9] Selective COX-2 inhibitors, such as celecoxib, can reduce skin inflammation.[4][8]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Vasodilation, Edema, Pain) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2

Diagram 1: COX-2 Signaling Pathway Inhibition.
  • Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is a critical signaling cascade for numerous cytokines that drive the inflammatory and immune responses in psoriasis and atopic dermatitis, including interleukins (ILs) and interferons (IFNs).[10][11][12] JAK inhibitors, such as tofacitinib and ruxolitinib, can block these pro-inflammatory signals.[6][13]

JAK_STAT_Pathway cluster_cell Immune Cell Cytokine Cytokine (e.g., IL-23, IL-22) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription of Pro-inflammatory Mediators STAT_dimer->Gene_Transcription Translocation Nucleus Nucleus Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Tofacitinib, Ruxolitinib) Pyrazole_Inhibitor->JAK

Diagram 2: JAK/STAT Signaling Pathway Inhibition.
  • Phosphodiesterase 4 (PDE4) Pathway: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a key role in regulating inflammation. By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the production of pro-inflammatory cytokines.[4][14][15]

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokine Production cAMP->Pro_inflammatory Inhibits AMP AMP PDE4->AMP Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->PDE4

Diagram 3: PDE4 Signaling Pathway Inhibition.

Formulation Strategies and Quantitative Data

A variety of formulation approaches can be employed for the topical delivery of pyrazole inhibitors. The choice of formulation depends on the physicochemical properties of the drug, the target skin layer, and the desired release profile. Nanocarrier-based systems are particularly effective in enhancing drug solubility, stability, and skin permeation.

Table 1: Formulation Compositions of Topical Pyrazole Inhibitors

Pyrazole InhibitorFormulation TypeCompositionReference
Celecoxib NanoemulsionClove oil (3%, 6%, or 12%), Tween 80, Polyethylene glycol 400[8]
EmulgelCelecoxib, Carbopol 934, Xanthan Gum, Clove oil[14]
Nanostructured Lipid Carriers (NLC) GelCelecoxib, Solid lipid, Liquid lipid[16]
Tofacitinib Ointment2% Tofacitinib[17]
GelTofacitinib citrate, Carbopol 980 P (1.5%)[6]
NanoemulgelTofacitinib, Oleic acid, Tween 80, Propylene glycol, Carbopol-934[18]
Ruxolitinib Cream1.5% Ruxolitinib in an oil-in-water emulsion[13]

Table 2: In Vitro Release and Ex Vivo Permeation Data of Topical Pyrazole Inhibitor Formulations

Pyrazole InhibitorFormulation TypeIn Vitro Release (% cumulative release)Ex Vivo Skin Permeation (Flux)Reference
Celecoxib Transethosomal Gel~37% at 24hEnhanced flux compared to control[10]
Sodium Alginate Gel (with DMSO)90% at 12hNot Reported[11]
NLC Gel40% - 78% at 8hNot Reported[7]
Tofacitinib Gel (1.5% Carbopol 980P)99.1% at 14hNot Reported[6]
Nanoemulgel89.64% at 24hNot Reported[18]
Gel (with HPC)~70% at 8h (ex vivo)Not Reported[19]
Ruxolitinib Cream (1.5%)Not ReportedHighest flux among tested formulations[20]

Table 3: Preclinical Efficacy of Topical Pyrazole Inhibitors in Animal Models of Psoriasis

Pyrazole InhibitorFormulation TypeAnimal ModelKey Efficacy EndpointResultReference
Celecoxib Ointment (2%, 4%, 8%)Mouse Tail ModelIncreased orthokeratosis degreeSignificant increase with all concentrations[4][21]
Tofacitinib Ointment (2%)Imiquimod-induced mouse modelReduction in Target Plaque Severity Score-54.4% vs. -41.5% for vehicle[17][22]
Ruxolitinib Cream (1.5%)MC903-induced mouse modelReduction in ear swelling and pruritusSignificant reduction in inflammation and pruritus[23]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of topical formulations. The following sections provide methodologies for key in vitro, ex vivo, and in vivo experiments.

In Vitro Release Testing (IVRT)

IVRT is used to assess the rate and extent of drug release from a topical formulation. The Franz diffusion cell is the most commonly used apparatus for this purpose.

IVRT_Workflow Start Start: IVRT Protocol Step1 Prepare Receptor Medium (e.g., PBS pH 7.4) Start->Step1 Step2 Assemble Franz Diffusion Cell with Synthetic Membrane Step1->Step2 Step3 Equilibrate Cell at 32°C Step2->Step3 Step4 Apply Formulation to Membrane (Donor Compartment) Step3->Step4 Step5 Collect Samples from Receptor Compartment at Time Intervals Step4->Step5 Step6 Replenish Receptor Medium Step5->Step6 Step7 Analyze Drug Concentration (e.g., HPLC) Step6->Step7 Step8 Calculate Cumulative Release Step7->Step8 End End Step8->End

Diagram 4: In Vitro Release Testing (IVRT) Workflow.

Protocol for In Vitro Release Testing using a Franz Diffusion Cell

  • Apparatus: Vertical Franz diffusion cell.

  • Membrane: Synthetic, inert membrane (e.g., cellulose acetate, polysulfone).

  • Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, or another suitable solvent system that ensures sink conditions.

  • Procedure: a. Prepare the receptor medium and degas it. b. Assemble the Franz diffusion cells, ensuring no air bubbles are trapped beneath the membrane. c. Fill the receptor compartment with the receptor medium and equilibrate the system to 32°C ± 1°C. d. Apply a precise amount of the topical formulation (e.g., 200-400 mg) evenly onto the surface of the membrane in the donor compartment.[7] e. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[22] f. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium. g. Analyze the concentration of the pyrazole inhibitor in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). h. Calculate the cumulative amount of drug released per unit area over time.

Ex Vivo Skin Permeation Testing

Ex vivo skin permeation studies provide a more biologically relevant assessment of drug absorption through the skin. These studies utilize excised animal or human skin.

Protocol for Ex Vivo Skin Permeation Study

  • Skin Preparation: a. Excise full-thickness skin from a suitable animal model (e.g., rat, pig) or use human skin from elective surgeries.[20][24] b. Carefully remove any subcutaneous fat and underlying tissue. c. The skin can be used as a full-thickness membrane or prepared to a specific thickness using a dermatome.

  • Apparatus and Procedure: a. The procedure is similar to the IVRT protocol, with the synthetic membrane being replaced by the excised skin. b. Mount the skin in the Franz diffusion cell with the stratum corneum facing the donor compartment. c. Verify skin integrity before the experiment. d. Apply the formulation and collect samples from the receptor medium at specified time points. e. Analyze the drug concentration in the samples.

  • Data Analysis: a. Plot the cumulative amount of drug permeated per unit area against time. b. Calculate the steady-state flux (Jss) from the linear portion of the curve. c. Determine the permeability coefficient (Kp) if the drug concentration in the donor compartment is known.

In Vivo Efficacy Testing in an Imiquimod-Induced Psoriasis Mouse Model

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and relevant model for preclinical evaluation of anti-psoriatic drugs as it recapitulates key features of human psoriasis, including the involvement of the IL-23/IL-17 axis.[17][25]

InVivo_Psoriasis_Model_Workflow Start Start: In Vivo Efficacy Protocol Step1 Acclimatize Mice (e.g., BALB/c or C57BL/6) Start->Step1 Step2 Shave Dorsal Skin Step1->Step2 Step3 Daily Topical Application of Imiquimod (IMQ) Cream Step2->Step3 Step4 Daily Topical Application of Test Formulation (Pyrazole Inhibitor) or Vehicle Control Step3->Step4 Step5 Monitor and Score Psoriasis Severity (Erythema, Scaling, Thickness - PASI) Step4->Step5 Step6 Measure Ear Thickness Step5->Step6 Step7 Euthanize and Collect Skin/Spleen at End of Study Step6->Step7 Step8 Analyze Endpoints: - Histology (Epidermal Thickness) - Cytokine Levels (e.g., IL-17, IL-23) - Gene Expression Step7->Step8 End End Step8->End

Diagram 5: In Vivo Psoriasis Model Workflow.

Protocol for Imiquimod-Induced Psoriasis in Mice

  • Animals: Use susceptible mouse strains such as BALB/c or C57BL/6.

  • Induction of Psoriasis-like Skin Inflammation: a. Shave the dorsal skin of the mice. b. Apply a daily topical dose of 5% imiquimod cream (e.g., 62.5 mg) to the shaved back for 5-7 consecutive days.[26][27]

  • Treatment: a. Divide the mice into treatment groups: vehicle control, positive control (e.g., a known anti-psoriatic drug), and pyrazole inhibitor formulation groups. b. Apply the respective treatments topically to the inflamed skin area daily, typically a few hours after the imiquimod application.

  • Evaluation of Efficacy: a. Clinical Scoring: Daily, score the severity of the skin inflammation based on erythema, scaling, and thickness using a Psoriasis Area and Severity Index (PASI)-like scoring system (each parameter scored on a scale of 0 to 4). b. Ear Thickness: Measure the ear thickness daily using a caliper as an indicator of inflammation. c. Histology: At the end of the study, collect skin biopsies for histological analysis to measure epidermal thickness (acanthosis) and assess immune cell infiltration. d. Biomarker Analysis: Analyze the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in skin homogenates or serum using methods like ELISA or qPCR.[28]

Conclusion

The topical delivery of pyrazole inhibitors presents a promising therapeutic strategy for inflammatory skin diseases. The selection of an appropriate formulation, particularly advanced nanocarrier systems, is critical for enhancing drug delivery across the skin barrier. The experimental protocols detailed in these application notes provide a framework for the systematic evaluation of novel topical formulations of pyrazole inhibitors, from in vitro characterization to preclinical efficacy assessment. A thorough understanding of the underlying signaling pathways will further guide the development of next-generation targeted therapies for dermatological conditions.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-(3-Fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the aqueous solubility of the compound 3-(3-fluorophenyl)-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show that this compound has very low aqueous solubility. What are the first steps I should take?

A1: The first crucial step is to accurately quantify the aqueous solubility of your current batch of this compound. This baseline measurement is essential for evaluating the effectiveness of any solubility enhancement technique. A standard method for this is the Shake-Flask method. Once you have a reliable solubility value, you can start exploring various enhancement strategies.

Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble amine-containing compound like this compound?

A2: Several strategies can be employed, broadly categorized as physical and chemical modifications.[1] For a compound with a basic amine group, the most common and often successful approaches include:

  • Salt Formation: Converting the basic amine to a salt can significantly increase aqueous solubility.

  • Co-crystallization: Forming a cocrystal with a highly soluble coformer can improve the dissolution profile.

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent. Adjusting the pH of the solution can increase the concentration of the more soluble ionized form.[2][3]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area available for dissolution.[1][4]

  • Formulation with Excipients: Utilizing solubilizing agents such as cyclodextrins, surfactants, or co-solvents can enhance solubility.[2][5]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[1][6]

Q3: How do I choose the most suitable solubility enhancement technique for my compound?

A3: The choice of technique depends on several factors, including the physicochemical properties of this compound (e.g., pKa, logP, melting point), the desired dosage form, and the intended application. A decision-making workflow can help guide your selection.

Q4: Are there any potential downsides to these solubility enhancement techniques?

A4: Yes, each technique has potential challenges. For instance, salt forms can sometimes be less stable or hygroscopic. Amorphous forms, while more soluble, can be physically unstable and may convert back to a less soluble crystalline form over time.[7] The use of high concentrations of excipients might lead to toxicity or other undesirable effects.[8] Careful characterization and stability studies are essential for any new form or formulation.

Troubleshooting Guides

Issue: Inconsistent Solubility Measurement Results
Potential Cause Troubleshooting Step
Equilibrium not reached Ensure adequate shaking/agitation time in the shake-flask method (typically 24-72 hours).[9] Periodically sample the solution to confirm that the concentration has plateaued.
Temperature fluctuations Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment.
Inaccurate quantification Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision. Prepare a calibration curve with each set of measurements.
Presence of undissolved particles in the sample After equilibration, centrifuge and/or filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid before analysis.
Compound degradation Assess the stability of the compound in the chosen solvent and at the experimental temperature. Use an inert atmosphere if the compound is susceptible to oxidation.
Issue: Limited Success with a Chosen Solubility Enhancement Technique
Technique Potential Issue Troubleshooting Step
Salt Formation The formed salt is not significantly more soluble or is unstable.Screen a variety of counterions (e.g., hydrochloride, sulfate, mesylate, tartrate) to find a salt with optimal properties. Characterize the solid form to confirm salt formation and assess its crystallinity and stability.
Co-crystallization Difficulty in forming a stable co-crystal.Screen a range of pharmaceutically acceptable coformers with different functional groups that can interact with the pyrazole and amine moieties (e.g., carboxylic acids, amides).[10] Experiment with different crystallization methods (e.g., solvent evaporation, slurry conversion, grinding).[11]
pH Adjustment Precipitation occurs upon dilution or change in pH.Determine the pH-solubility profile of the compound. Consider using buffering agents to maintain the optimal pH. For formulations, precipitation inhibitors (e.g., polymers like HPMC) can be included.
Cyclodextrin Complexation Low complexation efficiency leading to minimal solubility improvement.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) as their cavity size and substituent groups can influence complexation.[10] Optimize the drug-to-cyclodextrin molar ratio.

Illustrative Quantitative Data

As specific solubility data for this compound is not publicly available, the following tables provide illustrative examples based on typical results for poorly soluble amine-containing compounds.

Table 1: Illustrative Aqueous Solubility of Different Forms of a Poorly Soluble Amine

FormAqueous Solubility (µg/mL) at pH 7.4Fold Increase
Free Base1.5-
Hydrochloride Salt75.050
Mesylate Salt120.080
Co-crystal with Succinic Acid30.020
Amorphous Form25.016.7

Table 2: Illustrative Effect of pH on the Solubility of a Poorly Soluble Basic Compound (pKa = 5.5)

pHAqueous Solubility (µg/mL)
2.0500
4.065
5.58.0
7.41.5
9.01.2

Table 3: Illustrative Effect of Cyclodextrins on Aqueous Solubility

Cyclodextrin (10 mM)Apparent Solubility (µg/mL)Fold Increase
None1.5-
β-Cyclodextrin22.515
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)90.060
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)150.0100

Key Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial). The presence of undissolved solid should be visible.

  • Equilibration: Place the container in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection: At each time point, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Sample Preparation: Centrifuge the collected aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids. Filter the resulting supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: The concentration at which a plateau is observed over time is considered the equilibrium solubility.

Protocol 2: Salt Formation Screening
  • Solvent Selection: Dissolve this compound in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Acid Addition: In separate vials, add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of different pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) dissolved in the same or a miscible solvent.

  • Crystallization: Allow the solutions to stir at room temperature or with gentle heating. If no precipitate forms, cool the solution or add an anti-solvent to induce crystallization.

  • Isolation and Characterization: Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess its properties.

  • Solubility Measurement: Determine the aqueous solubility of each confirmed salt form using Protocol 1.

Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
  • Mixing: In a mortar, mix this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise to the mixture and knead thoroughly with a pestle for 30-60 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried mass through a sieve to obtain a fine powder.

  • Characterization and Solubility: Characterize the product using XRPD and DSC to confirm the formation of an inclusion complex. Determine the apparent solubility of the complex using Protocol 1.

Visualizations

Solubility_Enhancement_Workflow Start Start: Poorly Soluble This compound MeasureSolubility 1. Quantify Baseline Aqueous Solubility Start->MeasureSolubility IsIonizable 2. Is the compound ionizable? MeasureSolubility->IsIonizable SaltScreening 3a. Salt Screening (e.g., HCl, mesylate) IsIonizable->SaltScreening  Yes (Amine group) CoCrystallization 4. Co-crystallization Screening IsIonizable->CoCrystallization No / Parallel Path   FormulationStrategies 5. Formulation Strategies IsIonizable->FormulationStrategies  Consider in Parallel pHModification 3b. pH Modification & Buffer Selection SaltScreening->pHModification Characterize 6. Characterize Solid Form & Measure Enhanced Solubility pHModification->Characterize CoCrystallization->Characterize Cyclodextrins Cyclodextrins FormulationStrategies->Cyclodextrins SolidDispersions Solid Dispersions FormulationStrategies->SolidDispersions ParticleSizeReduction Particle Size Reduction FormulationStrategies->ParticleSizeReduction Cyclodextrins->Characterize SolidDispersions->Characterize ParticleSizeReduction->Characterize End End: Optimized Solubility Characterize->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

Shake_Flask_Protocol Start Start: Add excess compound to buffer Agitate Agitate at constant temperature (24-72h) Start->Agitate Sample Withdraw supernatant sample Agitate->Sample Separate Centrifuge and/or filter (0.22 µm) to remove solids Sample->Separate Quantify Quantify concentration (e.g., HPLC-UV) Separate->Quantify Equilibrium Check for equilibrium (concentration plateau) Quantify->Equilibrium Equilibrium->Agitate No End End: Equilibrium Solubility Value Equilibrium->End Yes

Caption: Experimental workflow for the Shake-Flask solubility measurement.

References

Technical Support Center: Enhancing the Metabolic Stability of 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental assessment and enhancement of the metabolic stability of 3-(3-fluorophenyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for a compound like this compound?

A1: Metabolic stability refers to a compound's resistance to breakdown by metabolic enzymes, primarily in the liver.[1] It is a critical parameter in drug discovery as it influences a compound's half-life, oral bioavailability, and overall exposure in the body.[2] A compound with low metabolic stability is rapidly cleared, which may lead to reduced efficacy.[1]

Q2: What are the likely metabolic "soft spots" on this compound?

  • Oxidation of the pyrazole ring: Although generally considered a metabolically stable heterocycle, the pyrazole ring can undergo oxidation.[4]

  • Hydroxylation of the fluorophenyl ring: The phenyl ring can be a site for hydroxylation, although the presence of the electron-withdrawing fluorine atom may decrease its susceptibility to oxidation.

  • Oxidation of the amine group: The primary amine is a potential site for oxidation or conjugation reactions.

Q3: How does the fluorine atom in this compound influence its metabolic stability?

A3: The fluorine atom can significantly enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes.[5] By replacing a hydrogen atom at a potential site of metabolism with fluorine, this "metabolic soft spot" can be blocked, thereby slowing down the rate of metabolism and increasing the compound's half-life.

Q4: What general strategies can be employed to enhance the metabolic stability of this compound?

A4: If experimental data indicates that this compound has poor metabolic stability, several medicinal chemistry strategies can be considered:

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect.

  • Introduction of blocking groups: Introducing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolic enzymes.

  • Bioisosteric replacement: Replacing a metabolically unstable group with a bioisostere (a group with similar physical and chemical properties) that is more resistant to metabolism can be effective. For example, if the phenyl ring is a liability, it could be replaced with a different aromatic or heteroaromatic ring.[5]

  • Scaffold hopping: If the entire scaffold is metabolically unstable, it may be necessary to design new scaffolds that retain the desired pharmacological activity but have improved metabolic stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vitro assessment of metabolic stability.

Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate experiments. 1. Inconsistent pipetting or timing.2. Poor solubility of the test compound.3. Inconsistent enzyme activity between batches of microsomes or hepatocytes.1. Ensure precise and consistent experimental execution. Automation can help reduce variability.2. Verify the solubility of the compound in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%).3. Use a positive control with known metabolic properties to monitor enzyme activity and ensure consistency between experiments.[6]
Compound appears too stable (no degradation observed). 1. The compound is genuinely very stable.2. Insufficient enzyme activity.3. The analytical method is not sensitive enough to detect small changes in concentration.4. The compound is unstable in the assay medium (non-enzymatic degradation).1. Consider using a system with higher metabolic activity (e.g., hepatocytes instead of microsomes) or extending the incubation time.[7]2. Check the activity of the microsomes or hepatocytes with a known substrate (positive control).3. Validate the analytical method to ensure it has the required sensitivity and linearity.4. Run a control incubation without the NADPH regenerating system (for microsomes) or with heat-inactivated enzymes to assess non-enzymatic degradation.[8]
Compound disappears too quickly (below the limit of quantification at the first time point). 1. The compound is highly unstable.2. High enzyme concentration.3. Non-specific binding to the assay plate or other components.1. Reduce the incubation time and/or decrease the concentration of microsomes or hepatocytes.2. Lower the protein concentration in the incubation.3. Include a control with no enzyme to assess non-specific binding. Using plates with low-binding surfaces may also help.
In vitro data does not correlate with in vivo findings. 1. Extrahepatic metabolism (metabolism in tissues other than the liver).2. The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain phase II enzymes).3. Issues with drug transporters not accounted for in the in vitro system.1. Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.[9]2. If Phase II metabolism is suspected, use hepatocytes, which contain both Phase I and Phase II enzymes, or supplement microsomes with necessary cofactors like UDPGA.[6]3. Use more complex models like plated hepatocytes that can provide insights into transporter effects.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of this compound using liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the working solution of the test compound or positive control to the wells (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = -0.693 / slope

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Quantitative Data Summary

The following tables provide a template for summarizing the metabolic stability data for this compound and control compounds.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Time (min)% Remaining (Mean ± SD)
0100
5User Data
15User Data
30User Data
45User Data
60User Data

Table 2: Calculated Metabolic Stability Parameters

Compoundt½ (min)CLint (µL/min/mg protein)
This compoundUser DataUser Data
Positive Control (High Clearance)User DataUser Data
Positive Control (Low Clearance)User DataUser Data

Visualizations

Metabolic_Pathway parent This compound metabolite1 Hydroxylated Phenyl Metabolite parent->metabolite1 Phase I: CYP450 (Hydroxylation) metabolite2 N-Oxidized Pyrazole Metabolite parent->metabolite2 Phase I: CYP450 (N-Oxidation) metabolite3 Glucuronide Conjugate metabolite1->metabolite3 Phase II: UGT (Glucuronidation) excretion Excretion metabolite2->excretion metabolite3->excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow prep Prepare Reagents (Compound, Microsomes, NADPH) incubate Incubate at 37°C prep->incubate sample Sample at Time Points incubate->sample terminate Terminate Reaction (Cold Acetonitrile + IS) sample->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze data Calculate t½ and CLint analyze->data Decision_Tree start Is Metabolic Stability Acceptable? proceed Proceed to Further Studies start->proceed Yes identify Identify Metabolic Hotspots start->identify No strategy Select Modification Strategy identify->strategy deuteration Deuteration strategy->deuteration Softer C-H bond blocking Introduce Blocking Group strategy->blocking Steric hindrance bioisostere Bioisosteric Replacement strategy->bioisostere Unstable moiety synthesize Synthesize Analogs deuteration->synthesize blocking->synthesize bioisostere->synthesize retest Re-evaluate Metabolic Stability synthesize->retest

References

Optimization of reaction conditions for synthesizing 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and versatile method is the cyclocondensation reaction of a β-ketonitrile, specifically 3-(3-fluorophenyl)-3-oxopropanenitrile, with hydrazine hydrate.[1][2][3] This reaction typically proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization to form the desired 5-aminopyrazole ring.[1]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 3-fluorobenzoylacetonitrile (also known as 3-(3-fluorophenyl)-3-oxopropanenitrile) and hydrazine hydrate.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Hydrazine hydrate is toxic and should be handled with care in a well-ventilated fume hood.[4] 3-(3'-FLUOROPHENYL)-3-OXOPROPANENITRILE is irritating, and contact with skin and eyes should be avoided.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can microwave irradiation be used to accelerate the reaction?

Yes, microwave-assisted synthesis can significantly reduce reaction times, often to just a few minutes, and is compatible with a wide range of functional groups.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect stoichiometry. 4. Ineffective cyclization of the hydrazone intermediate.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or consider gentle heating if the starting material is still present. 2. Ensure the reaction temperature is not excessively high. For the cyclization step, a catalytic amount of a weak acid like acetic acid can be beneficial.[8] 3. Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the β-ketonitrile. 4. If the hydrazone intermediate is isolated, ensure the cyclization conditions (e.g., heating in a suitable solvent like ethanol) are appropriate.
Formation of Side Products (e.g., Bis-pyrazoles, Regioisomers) 1. Reaction of the product with starting materials. 2. Presence of impurities in starting materials. 3. For substituted hydrazines (not applicable here, but a common issue), lack of regioselectivity.1. Use a controlled stoichiometry and monitor the reaction to avoid prolonged reaction times after the starting material is consumed. 2. Ensure the purity of 3-(3-fluorophenyl)-3-oxopropanenitrile and hydrazine hydrate. 3. Not applicable for this specific synthesis with hydrazine hydrate.
Difficulty in Product Purification 1. Presence of polar impurities. 2. Product is an oil instead of a solid. 3. Co-elution of impurities during column chromatography.1. An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove any basic impurities, or with a dilute aqueous base to remove acidic impurities.[9] 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane.[9] 3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product Discoloration (Yellowing) 1. Air oxidation of the amine group. 2. Presence of residual acid or base from the workup.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Ensure the product is thoroughly washed and neutralized during the workup procedure.

Data Presentation

Table 1: Optimized Reaction Conditions for Analogue Syntheses
ParameterConditionReference
Solvent Ethanol, Methanol, 1-Propanol[4][8][10]
Catalyst Acetic Acid (catalytic)[8]
Temperature Room Temperature to Reflux (e.g., 100°C)[4]
Reactant Ratio Hydrazine hydrate (slight excess)[4]
Reaction Time 1-16 hours (conventional heating)[10]
2-5 minutes (microwave irradiation)[6]
Table 2: Spectroscopic Data for this compound and Related Compounds
Compound ¹H NMR (DMSO-d₆) ¹³C NMR MS (ESI) Reference
1H-pyrazol-5-amine, 3-(3-fluorophenyl)-1-[(phenylmethyl)sulfonyl]-δ 1-10 ppm region displays characteristic aromatic and aliphatic protons.Not availableExact Mass: 331.079076 g/mol [11]
4,4'-[(3-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)δ: 7.70 (d), 7.44 (t), 7.29–7.36 (m), 7.21—7.28 (m), 7.10 (d), 6.98–7.04 (m), 4.97 (s), 2.31 (br. s.)Not availableNot available[12]
3-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]-N-methyl-1-propanamineNot availableComputed shifts availableExact Mass: 233.132826 g/mol [13]

Experimental Protocols

Protocol 1: Synthesis of 3-(3-fluorophenyl)-3-oxopropanenitrile

This protocol is adapted from the synthesis of analogous 3-oxo-3-phenylpropanenitriles.[14]

  • Reaction Setup: In a dry round-bottom flask, dissolve ethyl 3-fluorobenzoate (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add sodium methoxide (1.7 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, a white precipitate should form. Filter the solid and redissolve it in water.

  • Acidification: Acidify the aqueous solution with 2M HCl.

  • Extraction: Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., petroleum ether/ethyl acetate mixture) to yield pure 3-(3-fluorophenyl)-3-oxopropanenitrile as a solid.[14]

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on the reaction of β-ketonitriles with hydrazine.[1][3]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3-fluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) to the solution. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat under reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Workup: If the product does not precipitate, reduce the solvent volume under reduced pressure. Add water to the residue to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation start1 Ethyl 3-fluorobenzoate intermediate 3-(3-fluorophenyl)-3-oxopropanenitrile start1->intermediate NaOCH3 start2 Acetonitrile start2->intermediate product This compound intermediate->product start3 Hydrazine Hydrate start3->product

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low/No Product Yield check_reaction Check TLC for Starting Material start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete decomposition Decomposition? check_reaction->decomposition extend_time Extend Reaction Time / Gentle Heat incomplete->extend_time Yes check_reagents Check Reagent Stoichiometry & Purity incomplete->check_reagents No success Improved Yield extend_time->success adjust_reagents Adjust Stoichiometry / Use Pure Reagents check_reagents->adjust_reagents adjust_reagents->success decomposition->check_reagents No lower_temp Lower Reaction Temperature decomposition->lower_temp Yes lower_temp->success

Caption: Troubleshooting workflow for low product yield.

logical_relationships parameters Reaction Parameters temp Temperature parameters->temp time Time parameters->time catalyst Catalyst parameters->catalyst solvent Solvent parameters->solvent yield Yield temp->yield affects rate & decomposition side_products Side Products temp->side_products high temp can increase time->yield affects completeness time->side_products prolonged time can increase catalyst->yield affects rate purity Purity catalyst->purity can influence solvent->yield affects solubility solvent->purity affects workup outcomes Reaction Outcomes

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Purification of 3-(3-Fluorophenyl)-1H-pyrazol-5-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(3-fluorophenyl)-1H-pyrazol-5-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

The most common and effective purification techniques are column chromatography and recrystallization.[1][2] The choice between these methods often depends on the nature and quantity of the impurities present. For closely related impurities, column chromatography is generally preferred. Recrystallization is an excellent choice for removing smaller amounts of impurities if a suitable solvent is found.[3][4]

Q2: What are the typical impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, such as β-ketonitriles and hydrazines, as well as side-products from the cyclization reaction.[2][5] The decomposition of hydrazine reagents can also lead to colored byproducts, resulting in a dark yellow or red reaction mixture.[2]

Q3: My compound is a basic amine. How does this affect purification by silica gel column chromatography?

The basic nature of the amino group on the pyrazole ring can cause the compound to streak or irreversibly bind to the acidic silica gel, leading to poor separation and low recovery.[1] To mitigate this, the silica gel can be deactivated by treating it with a base like triethylamine or ammonia in methanol before use.[1] Alternatively, using a different stationary phase like neutral alumina can be beneficial.[1]

Q4: I'm having trouble finding a good recrystallization solvent. What are the key properties of a suitable solvent?

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] It should also either not dissolve the impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor upon cooling.[3] Ethanol and methanol are often good starting points for the recrystallization of aminopyrazoles.[1][6]

Troubleshooting Guide

Problem 1: My purified this compound shows persistent impurities in the NMR spectrum.

  • Possible Cause: The chosen purification method may not be effective for the specific impurities present.

  • Solution:

    • Identify the Impurity: If possible, identify the structure of the impurity from the NMR spectrum. This can provide clues about its properties and how to best remove it.

    • Optimize Column Chromatography: If you used column chromatography, try adjusting the solvent system. A gradient elution might be necessary to separate compounds with similar polarities.[7][8] Consider deactivating the silica gel with triethylamine.[1]

    • Attempt Recrystallization: If you haven't already, try recrystallizing the partially purified product from various solvents. A quick solubility test with small amounts of different solvents can help identify a suitable candidate.[3]

    • Acid-Base Extraction: The basicity of the amine group can be exploited. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous phase. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your purified product back into an organic solvent.

Problem 2: The yield after column chromatography is very low.

  • Possible Cause: The compound may be irreversibly binding to the silica gel.[1]

  • Solution:

    • Deactivate Silica Gel: Before running the column, flush the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) to neutralize the acidic sites.[1]

    • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.[1]

    • Check Polarity: Ensure the eluent is polar enough to move your compound down the column at a reasonable rate (Rf of 0.2-0.4 is often ideal).

Problem 3: My final product is an oil, but it is expected to be a solid.

  • Possible Cause: The presence of residual solvent or impurities can lower the melting point and prevent crystallization.

  • Solution:

    • High Vacuum Drying: Ensure all solvent has been removed by drying the sample under high vacuum, possibly with gentle heating.

    • Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. The desired compound should precipitate as a solid, which can then be collected by filtration.

    • Initiate Crystallization: If the oil is pure, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the desired compound.[4]

Data Presentation

Table 1: Column Chromatography Conditions for Pyrazole Derivatives

Compound ClassStationary PhaseEluent SystemReference
N-Aryl PyrazolesSilica GelHexane/Ethyl Acetate (gradient)[7]
1,3,5-Trisubstituted PyrazolesSilica GelHexane/Ethyl Acetate (19:1)[8]
Perfluoroalkylated PyrazolesSilica Geln-Pentane/Diethyl Ether (7:3)[9]
N-Aryl PyrazolesBasic AluminaHexane/(DCM-MeOH 10%) (gradient)[7]
3-Alkenyl-1-phenyl-pyrazolesSilica GelHexane/Ethyl Acetate (2:8)

Table 2: Recrystallization Solvents for Pyrazole Derivatives

Compound ClassRecrystallization SolventReference
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideEthanol[10]
5-Amino-3-(4-bromophenyl)pyrazoleEthanol[6]
3(5)-AminopyrazoleDistillation followed by cooling[11]
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amineEthyl Acetate[12]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry and mix thoroughly.

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Elution: Carefully load the sample onto the top of the column. Begin elution with the starting solvent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair where the compound has high solubility when hot and low solubility when cold. Ethanol, methanol, or mixtures with water or hexanes are good starting points.[1][3][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Troubleshooting_Workflow start Crude 3-(3-fluorophenyl)-1H- pyrazol-5-amine is_solid Is the crude product a solid? start->is_solid check_purity Assess Purity (TLC, NMR) column_chrom Perform Column Chromatography check_purity->column_chrom Purity Not Acceptable pure_product Pure Product check_purity->pure_product Purity Acceptable recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_solid->column_chrom No (Oil) recrystallize->check_purity column_chrom->check_purity triturate Triturate with non-polar solvent triturate->check_purity check_purity2 Assess Purity check_purity2->pure_product Purity Acceptable troubleshoot_column Troubleshoot Column: - Deactivate silica - Change eluent - Use alumina check_purity2->troubleshoot_column Purity Not Acceptable troubleshoot_column->column_chrom

Caption: A decision-making workflow for purifying this compound.

Column_Chromatography_Issues start Low Yield from Silica Column cause1 Possible Cause: Compound sticking to acidic silica start->cause1 solution1 Solution 1: Deactivate silica with triethylamine cause1->solution1 solution2 Solution 2: Use neutral alumina as stationary phase cause1->solution2 solution3 Solution 3: Increase eluent polarity cause1->solution3 re_run Re-run Chromatography solution1->re_run solution2->re_run solution3->re_run

Caption: Troubleshooting low yields in silica gel chromatography of aminopyrazoles.

References

Minimizing byproduct formation in the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine.

FAQs - Synthesis of this compound

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the cyclocondensation reaction of 3-(3-fluorophenyl)-3-oxopropanenitrile with hydrazine.[1][2] This reaction involves the nucleophilic attack of hydrazine on the carbonyl and nitrile groups of the β-ketonitrile to form the pyrazole ring.

Q2: What are the common starting materials for this synthesis?

The key starting materials are:

  • 3-(3-fluorophenyl)-3-oxopropanenitrile: This β-ketonitrile provides the carbon backbone of the pyrazole ring and the fluorophenyl substituent.

  • Hydrazine: This reagent provides the two adjacent nitrogen atoms required for the pyrazole core. Hydrazine hydrate is commonly used.

Q3: What is the main challenge in synthesizing this compound?

The primary challenge is controlling the regioselectivity of the reaction. The reaction between the unsymmetrical 3-(3-fluorophenyl)-3-oxopropanenitrile and hydrazine can lead to the formation of two regioisomers: the desired this compound and the isomeric byproduct, 5-(3-fluorophenyl)-1H-pyrazol-3-amine. Separating these isomers can be challenging due to their similar physical properties.

Q4: How can I confirm the identity of the desired product and its main byproduct?

The identity of the regioisomers can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can distinguish between the two isomers based on the chemical shifts and coupling patterns of the protons and carbons in the pyrazole ring and the fluorophenyl group.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS might show differences.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Troubleshooting Guide: Minimizing Byproduct Formation

Problem 1: Low Yield of the Desired Product and a High Amount of the Isomeric Byproduct.

This is the most common issue and is related to a lack of regioselectivity in the cyclization step.

  • Cause 1: Unfavorable Reaction Conditions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the ratio of the two regioisomers.

    • Solution 1.1: Optimization of Reaction Temperature. The temperature can influence the reaction's regioselectivity. It is recommended to run the reaction at a controlled, lower temperature initially and monitor the progress. In some cases, increasing the temperature can favor one isomer over the other. A systematic study of the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) is advisable to find the optimal condition.

    • Solution 1.2: Optimization of Reaction Solvent. The polarity and proticity of the solvent can significantly impact the regioselectivity. While ethanol is a common solvent for this reaction, exploring other options can be beneficial. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in similar pyrazole syntheses.

    • Solution 1.3: Optimization of pH. The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in hydrazine and the reactivity of the carbonyl and nitrile groups in the β-ketonitrile. Adding a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine) can influence the reaction pathway and improve the yield of the desired isomer.

  • Cause 2: Impure Starting Materials. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

    • Solution 2.1: Purity Check of 3-(3-fluorophenyl)-3-oxopropanenitrile. Ensure the purity of the 3-(3-fluorophenyl)-3-oxopropanenitrile starting material using techniques like NMR or GC-MS. If necessary, purify the starting material by recrystallization or column chromatography before use.

Problem 2: Presence of Other Non-Isomeric Byproducts.

Besides the isomeric byproduct, other impurities may be observed.

  • Cause: Side Reactions of Hydrazine or the β-Ketonitrile. Hydrazine can undergo self-condensation or react with other electrophiles present in the reaction mixture. The β-ketonitrile can also participate in side reactions if not handled properly.

  • Solution: Control of Reaction Stoichiometry and Temperature. Use a slight excess of hydrazine to ensure complete conversion of the β-ketonitrile. However, a large excess should be avoided to minimize side reactions. Maintaining a controlled temperature throughout the reaction is also crucial to prevent decomposition and unwanted side reactions.

Problem 3: Difficulty in Separating the Desired Product from the Isomeric Byproduct.

The structural similarity of the two regioisomers makes their separation challenging.

  • Solution: Chromatographic Purification. Column chromatography is the most effective method for separating the desired this compound from its isomer. A systematic approach to selecting the mobile phase is necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to monitor the separation.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-fluorophenyl)-3-oxopropanenitrile

This protocol is adapted from the general synthesis of 3-oxo-3-phenylpropanenitrile.

Materials:

  • Ethyl 3-fluorobenzoate

  • Acetonitrile

  • Sodium ethoxide

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous acetonitrile under an inert atmosphere.

  • To this solution, add ethyl 3-fluorobenzoate (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench with 1 M HCl until the pH is neutral.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(3-fluorophenyl)-3-oxopropanenitrile.

Protocol 2: General Protocol for the Synthesis of this compound with a Focus on Minimizing Byproduct Formation

Materials:

  • 3-(3-fluorophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol (or other solvents for optimization)

  • Glacial acetic acid (optional, for pH adjustment)

  • Triethylamine (optional, for pH adjustment)

Procedure:

  • Dissolve 3-(3-fluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Optional: Add a catalytic amount of glacial acetic acid or triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC to observe the formation of the two isomers.

  • If the reaction is slow, gently heat the mixture to 50 °C and continue to monitor.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product will be a mixture of the two regioisomers.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude mixture of pyrazole isomers

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visual Guides

Synthesis_Pathway cluster_reaction Cyclocondensation cluster_products Products Ketonitrile 3-(3-fluorophenyl)-3-oxopropanenitrile Intermediate Hydrazone Intermediate Ketonitrile->Intermediate Hydrazine Hydrazine Hydrazine->Intermediate DesiredProduct This compound (Desired Product) Intermediate->DesiredProduct Pathway A Byproduct 5-(3-fluorophenyl)-1H-pyrazol-3-amine (Isomeric Byproduct) Intermediate->Byproduct Pathway B

Caption: Synthesis pathway showing the formation of the desired product and the isomeric byproduct.

Troubleshooting_Workflow cluster_optimization Optimization of Reaction Conditions Start Low Regioselectivity Detected (High Isomer Ratio) Temp Adjust Temperature Start->Temp Solvent Change Solvent Start->Solvent pH Modify pH Start->pH Purity Check Starting Material Purity Start->Purity Analysis Analyze Isomer Ratio (NMR, LC-MS) Temp->Analysis Solvent->Analysis pH->Analysis Purity->Analysis Analysis->Start Ratio Still Unfavorable End Optimized Conditions Found Analysis->End Desired Ratio Achieved

Caption: Troubleshooting workflow for addressing low regioselectivity in the synthesis.

Experimental_Workflow Start Start Step1 Synthesis of 3-(3-fluorophenyl)-3-oxopropanenitrile Start->Step1 Step2 Cyclocondensation with Hydrazine Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Work-up and Isolation of Crude Product Step3->Step4 Step5 Purification by Column Chromatography Step4->Step5 Step6 Characterization (NMR, MS) Step5->Step6 End Pure Product Step6->End

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data Summary

The following table presents data from a model study on a similar pyrazole synthesis, illustrating the potential impact of reaction conditions on the regioisomeric ratio. While not specific to this compound, these trends can guide optimization efforts.

Table 1: Effect of Reaction Conditions on Regioisomeric Ratio in a Model Pyrazole Synthesis

EntryReactant AReactant BSolventTemperature (°C)Catalyst/AdditiveRegioisomeric Ratio (Desired:Undesired)
1Aryl-β-ketonitrileHydrazineEthanol25None60:40
2Aryl-β-ketonitrileHydrazineEthanol78 (reflux)None75:25
3Aryl-β-ketonitrileHydrazineDioxane80None65:35
4Aryl-β-ketonitrileHydrazineEthanol25Acetic Acid (cat.)85:15
5Aryl-β-ketonitrileHydrazine2,2,2-Trifluoroethanol (TFE)25None90:10

Note: This data is illustrative and based on general findings in pyrazole synthesis. Actual ratios for the synthesis of this compound may vary.

References

Technical Support Center: Scale-up Synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine for preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Decreased Yield Upon Scale-Up

Q: We observed a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common problem and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making

Troubleshooting NMR and mass spectrometry data of 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-fluorophenyl)-1H-pyrazol-5-amine. The information is designed to address common challenges encountered during NMR and mass spectrometry analysis.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

NMR Spectroscopy

Q1: Why do I observe fewer signals than expected in the ¹H or ¹³C NMR spectrum of my this compound sample?

This is a common observation for pyrazole derivatives and is often due to annular tautomerism. The proton on the pyrazole nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, and any attached protons, will be averaged.[1]

  • Troubleshooting Steps:

    • Low-Temperature NMR: Cooling the sample can slow down the proton exchange rate, potentially allowing for the resolution of separate signals for each tautomer.[1]

    • Solvent Effects: The rate of exchange is highly dependent on the solvent. Using aprotic, non-polar solvents may help in observing distinct signals, while protic solvents can accelerate the exchange.[1]

    • Solid-State NMR: In the solid state, the molecule typically exists as a single tautomer. Solid-state NMR can help identify the dominant form.[1]

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared completely. What is the reason for this?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute to this phenomenon:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This rapid exchange leads to signal broadening, sometimes to the point where it merges with the baseline.[1]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation of the attached proton, resulting in a broader signal.[1]

  • Solvent Choice: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[1]

  • Troubleshooting Steps:

    • Use a Dry Solvent: Ensure the deuterated solvent is as dry as possible to minimize exchange with water.[1]

    • Vary Concentration: Changing the sample concentration can affect the rate of intermolecular proton exchange.[1]

    • D₂O Exchange: To confirm if a broad peak corresponds to an N-H proton, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear.[2]

Q3: My NMR spectrum shows broad peaks for all signals, not just the N-H proton. How can I improve the resolution?

Broad peaks across the entire spectrum can be caused by several factors unrelated to chemical exchange:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is necessary.[2][3]

  • Sample Heterogeneity: The sample may not be fully dissolved or may contain particulate matter.[2]

  • High Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.[2]

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.

  • Troubleshooting Steps:

    • Re-shim the instrument. [3]

    • Filter the sample: Ensure the sample is free of any solid particles by filtering it through a glass wool plug into the NMR tube.

    • Dilute the sample: Try running the experiment with a more dilute sample.

    • Elevated Temperature: Acquiring the spectrum at a higher temperature can sometimes improve resolution by decreasing viscosity and disrupting intermolecular aggregation.[4]

Mass Spectrometry

Q1: I am not observing the molecular ion peak for this compound in my mass spectrum. Why is this happening?

The absence of a molecular ion peak can be a common issue, especially with certain ionization techniques and compound classes. For aromatic amines, the molecular ion is typically observable, but its intensity can be affected by several factors:

  • Ionization Technique: Electron ionization (EI) might lead to extensive fragmentation, diminishing the molecular ion peak. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a prominent protonated molecule peak ([M+H]⁺).

  • In-source Fragmentation: The conditions in the ion source (e.g., temperature, voltages) might be too harsh, causing the molecule to fragment before it is detected.

  • Sample Purity: Impurities in the sample can interfere with the ionization of the target compound.

  • Troubleshooting Steps:

    • Optimize Ionization Method: If using EI, consider switching to a softer ionization technique like ESI.

    • Adjust Source Conditions: Lower the source temperature and fragmentor voltage to reduce in-source fragmentation.

    • Ensure Sample Purity: Purify the sample to remove any contaminants.

    • Check for Adducts: In ESI, look for adducts with sodium ([M+Na]⁺) or other ions, as these might be more stable than the protonated molecule.

Q2: My mass spectrum shows poor signal intensity or a high level of noise. How can I improve the quality of my data?

Poor signal intensity and high noise can obscure the peaks of interest, making data interpretation difficult.[5]

  • Troubleshooting Steps:

    • Sample Concentration: Ensure the sample concentration is appropriate. A sample that is too dilute may not produce a strong enough signal.[5]

    • Tune and Calibrate: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[5]

    • Check for Leaks: Air leaks in the system can lead to a noisy baseline.[6]

    • Clean the Ion Source: A contaminated ion source is a common cause of poor signal intensity and high background noise.

Q3: The mass accuracy of my measurement is poor. What could be the cause?

Accurate mass measurement is crucial for confirming the elemental composition of a molecule.

  • Troubleshooting Steps:

    • Mass Calibration: Perform a mass calibration using an appropriate standard before running the sample. Incorrect calibration is a primary cause of mass errors.[5]

    • Instrument Maintenance: Ensure the mass spectrometer is well-maintained, as instrument drift can affect mass accuracy.[5]

    • Use a Lock Mass: For high-resolution instruments, using a lock mass or internal calibrant can correct for mass drift during the analysis.

Quantitative Data

The following tables summarize the expected NMR and mass spectrometry data for this compound and its analogs. Note: Experimental values can vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Pyrazole C4-H5.5 - 6.590 - 100Singlet
Aromatic C2'-H7.0 - 7.8110 - 115Doublet of doublets or multiplet
Aromatic C4'-H7.0 - 7.8115 - 120Multiplet
Aromatic C5'-H7.0 - 7.8120 - 125Multiplet
Aromatic C6'-H7.0 - 7.8125 - 130Multiplet
Pyrazole C3-145 - 155Attached to fluorophenyl group
Pyrazole C5-150 - 160Attached to amine group
Aromatic C1'-130 - 135Attached to pyrazole ring
Aromatic C3'-160 - 165Attached to fluorine, doublet due to C-F coupling
Pyrazole N-H8.0 - 12.0-Broad singlet, may exchange with solvent
Amine NH₂4.0 - 6.0-Broad singlet, may exchange with solvent

Table 2: Expected Mass Spectrometry Data

Parameter Value Notes
Molecular FormulaC₉H₈FN₃
Exact Mass177.0702
[M+H]⁺ (Monoisotopic)178.0775Expected in ESI-MS
[M+Na]⁺ (Monoisotopic)200.0594Possible adduct in ESI-MS
Nitrogen RuleOdd number of nitrogen atomsMolecular ion peak should have an odd m/z value in EI-MS.[7]

Experimental Protocols

NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the this compound sample.[8]

  • Dissolve in Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[8] For compounds prone to aggregation, starting with a more polar solvent like DMSO-d₆ is recommended.[9]

  • Ensure Complete Dissolution: Gently warm or sonicate the sample to ensure complete dissolution.

  • Filter Sample: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Adjust Sample Depth: Ensure the final sample depth in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

Mass Spectrometry (LC-MS/MS) Protocol for Aromatic Amines

This is a general protocol that can be adapted for the analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to the desired concentration (e.g., 1-100 ng/mL) with the initial mobile phase composition.[10]

  • LC Conditions:

    • Column: A C18 or PFP (pentafluorophenyl) column is often suitable for the separation of aromatic amines.[11]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) for fragmentation analysis.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument and compound.

    • Collision Energy: Vary the collision energy to obtain a characteristic fragmentation pattern.

Visualizations

Troubleshooting_NMR_Broad_Peaks start Broad NMR Peaks Observed q1 Are all peaks broad or only specific ones? start->q1 all_broad All Peaks Broad q1->all_broad All specific_broad Specific Peaks Broad (e.g., N-H) q1->specific_broad Specific q2_all Check Instrument & Sample Prep all_broad->q2_all q2_specific Consider Chemical Exchange specific_broad->q2_specific sol_shim Re-shim the Spectrometer q2_all->sol_shim sol_conc Dilute the Sample q2_all->sol_conc sol_filter Filter the Sample q2_all->sol_filter sol_temp_all Acquire at Higher Temperature q2_all->sol_temp_all sol_solvent Use Dry, Aprotic Solvent q2_specific->sol_solvent sol_d2o Perform D₂O Exchange q2_specific->sol_d2o sol_temp_specific Low-Temperature NMR q2_specific->sol_temp_specific

Caption: Troubleshooting workflow for broad peaks in NMR spectra.

Mass_Spec_Troubleshooting_Flow start Mass Spec Data Issue q1 What is the primary issue? start->q1 no_peak No/Low Signal or No Molecular Ion q1->no_peak Signal poor_accuracy Poor Mass Accuracy q1->poor_accuracy Accuracy high_noise High Background Noise q1->high_noise Noise q2_no_peak Check Sample & Instrument Settings no_peak->q2_no_peak sol_calib Perform Mass Calibration poor_accuracy->sol_calib sol_lock Use Internal Calibrant / Lock Mass poor_accuracy->sol_lock sol_clean Clean Ion Source high_noise->sol_clean sol_leak Check for System Leaks high_noise->sol_leak sol_conc Adjust Sample Concentration q2_no_peak->sol_conc sol_ion Optimize Ion Source Parameters / Use Softer Ionization q2_no_peak->sol_ion sol_tune Tune and Calibrate Instrument q2_no_peak->sol_tune

Caption: Troubleshooting workflow for common mass spectrometry issues.

References

Technical Support Center: Synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to low synthetic yields and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most versatile and widely used method is the condensation reaction between 3-(3-fluorophenyl)-3-oxopropanenitrile (a β-ketonitrile) and hydrazine hydrate.[1][2] The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired pyrazole ring.

Q2: What are the typical starting materials and reagents required?

A2: The key starting materials are 3-(3-fluorophenyl)-3-oxopropanenitrile and hydrazine hydrate. Common solvents for this reaction include ethanol, methanol, or acetic acid.[3][4] Depending on the specific protocol, a catalyst such as a weak acid or base may be used to facilitate the reaction.

Q3: What is a typical reported yield for this synthesis?

A3: Yields can vary significantly based on the purity of starting materials, reaction conditions, and purification methods. While specific yields for this compound are not always publicly reported in detail, analogous syntheses of 5-aminopyrazoles report yields ranging from moderate to excellent (50-90%).[5][6] Low yields are a common issue that this guide aims to address.

Q4: How can I confirm the identity and purity of the final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of the synthesized compound.[7][8] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields of this compound.

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Poor quality of starting material: 3-(3-fluorophenyl)-3-oxopropanenitrile Ensure the β-ketonitrile is pure. It can be synthesized by reacting 3-fluorobenzoyl chloride with malononitrile or via cyanation of 3-fluorobenzophenone.[5][9] Purify the starting material by recrystallization or column chromatography if necessary.
Inactive hydrazine hydrate Use a fresh bottle of hydrazine hydrate. Hydrazine can degrade over time.
Inappropriate reaction temperature The reaction is often carried out at reflux.[2] If the reaction is too slow at lower temperatures, gradually increase the heat. For thermally sensitive intermediates, excessive heat may lead to decomposition.
Incorrect solvent Ethanol is a commonly used solvent. However, depending on the scale and specific conditions, other protic solvents like methanol or even acetic acid could be tested.[3][4]
Lack of catalyst While the reaction can proceed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., piperidine) can sometimes improve the reaction rate and yield.[10]

Issue 2: Presence of Multiple Impurities in the Final Product

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time or slightly increase the temperature.
Side reactions Side reactions can include the formation of hydrazones that do not cyclize or the dimerization of starting materials. Ensure the dropwise addition of hydrazine hydrate to the β-ketonitrile solution to maintain a low concentration of hydrazine and minimize side reactions.
Decomposition of product 5-aminopyrazoles can be sensitive to strong acidic or basic conditions and high temperatures. Neutralize the reaction mixture promptly after completion and avoid excessive heating during workup and purification.
Ineffective purification Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from impurities.[11] Recrystallization from a suitable solvent can also be effective for final purification.

Data Summary: Reaction Conditions for 5-Aminopyrazole Synthesis

Reactants Solvent Catalyst Temperature Reported Yield Reference
β-ketonitrile, HydrazineMethanol-150°C (Microwave)Good[3]
β-ketonitrile, HydrazineEthanolConc. HNO₃ (catalytic)Not specifiedNot specified[4]
Ethyl benzoate, Acetonitrile, Sodium methoxideAcetonitrileSodium methoxide (base)Reflux58% (for β-ketonitrile)[5]
β-ketonitrile, HydrazineMethanol-Room temp to 80°CNot specified[12]

Experimental Protocols

Protocol 1: Synthesis of 3-(3-fluorophenyl)-3-oxopropanenitrile

This protocol is based on the reaction of an ester with acetonitrile.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium methoxide (1.79 mmol) to acetonitrile (5 mL).

  • Addition of Ester: Add ethyl 3-fluorobenzoate (1.05 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Workup: After cooling to room temperature, a white precipitate should form. Filter the solid and redissolve it in water (5 mL).

  • Acidification: Add 2M HCl (1.5 mL) to the solution.

  • Extraction: Extract the mixture with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product by flash chromatography (petroleum ether/ethyl acetate) to yield 3-(3-fluorophenyl)-3-oxopropanenitrile.

Protocol 2: Synthesis of this compound

This is a general protocol for the cyclization reaction.[2][12]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3-fluorophenyl)-3-oxopropanenitrile (1 mmol) in ethanol (10 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature with stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 3_fluorobenzoyl_chloride 3-Fluorobenzoyl chloride Step1 Step 1: Synthesis of 3-(3-fluorophenyl)-3-oxopropanenitrile 3_fluorobenzoyl_chloride->Step1 Malononitrile Malononitrile Malononitrile->Step1 Hydrazine_hydrate Hydrazine hydrate Step2 Step 2: Cyclization to form This compound Hydrazine_hydrate->Step2 Step1->Step2 β-ketonitrile intermediate Final_Product This compound Step2->Final_Product

Caption: Synthetic workflow for this compound.

Reaction_Mechanism Reactants 3-(3-fluorophenyl)-3-oxopropanenitrile + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic attack on carbonyl carbon Product This compound Intermediate->Product Intramolecular cyclization

Caption: General reaction mechanism for 5-aminopyrazole formation.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions Check_Purity->Check_Conditions Pure Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity Impure Check_Workup Review Workup and Purification Check_Conditions->Check_Workup Optimal Solution_Conditions Optimize Temp, Solvent, or Catalyst Check_Conditions->Solution_Conditions Suboptimal Solution_Workup Modify Purification Technique Check_Workup->Solution_Workup Ineffective End Improved Yield Check_Workup->End Effective Solution_Purity->End Solution_Conditions->End Solution_Workup->End

Caption: Troubleshooting decision tree for low synthetic yields.

References

Proper storage and handling procedures for 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the technical support center for this compound. This guide provides detailed information on the proper storage, handling, and troubleshooting for this compound to ensure its stability and integrity in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere.[1] Containers should be tightly sealed to protect against moisture and air.[1] For analogous aminopyrazole compounds, storage temperatures between 0-8°C are often recommended.[2][3][4]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent. It is generally more soluble in organic solvents like methanol and ethanol than in water.[5] For long-term storage, it is advisable to dissolve the compound in a dry, aprotic solvent and store it at low temperatures (e.g., -20°C). Aqueous solutions should be prepared fresh.

Q3: Is this compound sensitive to light or air?

A3: Yes, similar to other aminopyrazole compounds, it is recommended to store it protected from light and under an inert atmosphere to prevent degradation.[1][6] The amino group can be susceptible to oxidation.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, you should wear standard personal protective equipment, including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Troubleshooting Guide

Issue: The compound has changed color (e.g., from off-white to yellow or brown).

  • Possible Cause: This may indicate degradation due to exposure to air, light, or moisture. Oxidation of the amine group can often lead to color changes.

  • Recommended Action:

    • Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).

    • If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments.

    • Review your storage and handling procedures to ensure the compound is protected from light and air.

Issue: I am observing poor solubility of the compound.

  • Possible Cause: The solubility of pyrazole derivatives can be limited, especially in aqueous solutions.[5] The choice of solvent is critical.

  • Recommended Action:

    • Try dissolving the compound in a small amount of an organic solvent such as DMSO, DMF, or methanol before diluting with your experimental buffer.

    • Gentle warming or sonication may aid in dissolution.

    • Refer to the table below for solubility information of related compounds to guide your solvent selection.

Issue: I am seeing unexpected results or loss of activity in my experiments.

  • Possible Cause: This could be due to the degradation of the compound. The stability of fluorinated pyrazoles can be influenced by factors such as pH and the presence of nucleophiles.[7][8]

  • Recommended Action:

    • Perform a stability test of the compound under your specific experimental conditions (see Experimental Protocols section).

    • Prepare fresh solutions of the compound for each experiment.

    • Ensure that the pH of your solutions is within a stable range for the compound.

Data Presentation

Table 1: Storage Recommendations for Analogous Pyrazole Compounds

Compound NameRecommended Storage TemperatureAdditional Notes
3-Aminopyrazole2-8°C[1]Keep in dark place, Inert atmosphere[1]
4-(4-Fluorophenyl)-1H-pyrazol-5-amine0-8°C[3]---
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine0-8°C[4]---

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Solution

  • Objective: To determine the stability of this compound in a specific solvent or buffer over time.

  • Materials:

    • This compound

    • Desired solvent or buffer

    • HPLC or LC-MS system

    • Incubator or water bath

  • Procedure:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to the final experimental concentration in the test buffer.

    • Divide the solution into several aliquots in sealed, light-protected vials.

    • Store the aliquots at the desired temperature (e.g., room temperature, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC or LC-MS.

    • Quantify the peak area of the parent compound at each time point to determine the percentage of compound remaining.

Mandatory Visualization

StorageDecisionTree start Start: Storing this compound solid_or_solution Is the compound in solid form or solution? start->solid_or_solution solid_storage Store in a tightly sealed container. Protect from light (amber vial). Store in a cool, dry place. solid_or_solution->solid_storage Solid solution_storage What is the solvent? solid_or_solution->solution_storage Solution inert_atmosphere Is long-term (>1 month) storage planned? solid_storage->inert_atmosphere add_inert_gas Store under an inert atmosphere (Argon or Nitrogen). inert_atmosphere->add_inert_gas Yes aqueous_solution Prepare fresh before use. If short-term storage is needed, store at 2-8°C. solution_storage->aqueous_solution Aqueous organic_solution Store in a tightly sealed vial at -20°C. Use a dry, aprotic solvent. solution_storage->organic_solution Organic

Caption: Decision tree for the proper storage of this compound.

TroubleshootingWorkflow start Start: Unexpected Experimental Results check_compound Check for visible signs of degradation (e.g., color change). start->check_compound degradation_suspected Degradation Suspected check_compound->degradation_suspected Yes no_visible_signs No Visible Signs of Degradation check_compound->no_visible_signs No analytical_check Verify purity and integrity using HPLC or LC-MS. degradation_suspected->analytical_check solubility_issue Is solubility an issue? no_visible_signs->solubility_issue degraded Is the compound degraded? analytical_check->degraded use_fresh_compound Use a fresh batch of the compound. Review storage and handling procedures. degraded->use_fresh_compound Yes check_other_factors Investigate other experimental factors (e.g., reagents, instrument). degraded->check_other_factors No solubility_issue->analytical_check No optimize_solubility Optimize dissolution procedure: - Use co-solvent (DMSO, MeOH) - Gentle warming/sonication solubility_issue->optimize_solubility Yes

Caption: Workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine and 3-(4-fluorophenyl)-1H-pyrazol-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Promising Fluorinated Pyrazole Amines

This guide provides a comparative overview of two closely related fluorophenyl-substituted pyrazole amines: 3-(3-fluorophenyl)-1H-pyrazol-5-amine and 3-(4-fluorophenyl)-1H-pyrazol-5-amine. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the pyrazole scaffold, including its role in kinase inhibition. This document summarizes their known properties, potential biological relevance, and general experimental protocols for their synthesis and evaluation.

While a direct head-to-head comparative study with quantitative experimental data for these two specific isomers is not extensively available in published literature, this guide consolidates existing information on related compounds and provides a framework for their investigation.

Physicochemical Properties

The position of the fluorine atom on the phenyl ring is expected to subtly influence the physicochemical properties of these isomers, which can in turn affect their biological activity, metabolic stability, and pharmacokinetic profiles. Fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as lipophilicity and metabolic stability.[1]

PropertyThis compound3-(4-fluorophenyl)-1H-pyrazol-5-amine
Molecular Formula C₉H₈FN₃C₉H₈FN₃[2]
Molecular Weight 177.18 g/mol 177.18 g/mol [2]
CAS Number 1028842-99-072411-52-0
Predicted XlogP 1.61.6
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 33

Note: Predicted values are computationally generated and may vary from experimental data.

Synthesis and Characterization

The synthesis of 3-aryl-1H-pyrazol-5-amines is typically achieved through the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. The general synthetic approach is outlined below.

General Synthesis Workflow

A Substituted Acetonitrile D Claisen Condensation A->D B Ester B->D C Base (e.g., NaH, NaOEt) C->D E β-Ketonitrile D->E G Cyclization E->G F Hydrazine Hydrate F->G H 3-Aryl-1H-pyrazol-5-amine G->H

Caption: General workflow for the synthesis of 3-aryl-1H-pyrazol-5-amines.

Experimental Protocols

Synthesis of 3-(3- or 4-fluorophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate)

A common method for synthesizing the β-ketonitrile precursor is the Claisen condensation of an appropriate ester (e.g., ethyl fluoroacetate) with a substituted acetonitrile (e.g., 3- or 4-fluorophenylacetonitrile) in the presence of a strong base like sodium ethoxide or sodium hydride.

Protocol:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the substituted fluorophenylacetonitrile (1 equivalent) dropwise at 0°C.

  • After stirring for 15-30 minutes, add the appropriate ester (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Quench the reaction with an acidic solution (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired β-ketonitrile.

Synthesis of 3-(3- or 4-fluorophenyl)-1H-pyrazol-5-amine

The cyclization of the β-ketonitrile with hydrazine hydrate is a standard method to form the aminopyrazole ring.

Protocol:

  • Dissolve the 3-(3- or 4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-(3- or 4-fluorophenyl)-1H-pyrazol-5-amine.

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm their structure and purity. For 3-(4-fluorophenyl)-1H-pyrazol-5-amine, the electron ionization mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio of 177.[2]

Biological Activity and Potential Targets

Derivatives of both this compound and 3-(4-fluorophenyl)-1H-pyrazol-5-amine have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Potential as Kinase Inhibitors
  • Aurora Kinase B (AURKB): A derivative of a 3-fluorophenyl-containing pyrazole has been explored as a potential inhibitor of Aurora kinase B, a key regulator of mitosis.[3] Inhibition of AURKB can lead to defects in chromosome segregation and ultimately cell death, making it an attractive target for cancer therapy.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a central role in the inflammatory response.[4] Pyrazole-based compounds have been identified as inhibitors of p38 MAPK, suggesting a potential anti-inflammatory application for these molecules.

Signaling Pathways

Aurora Kinase B Signaling Pathway

cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKB AURKB CPC Chromosome Passenger Complex (CPC) AURKB->CPC INCENP INCENP INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC Histone_H3 Histone H3 CPC->Histone_H3 phosphorylates Kinetochore_Microtubules Kinetochore-Microtubule Attachments CPC->Kinetochore_Microtubules destabilizes incorrect attachments Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint CPC->Spindle_Assembly_Checkpoint activates Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Spindle_Assembly_Checkpoint->Cell_Cycle_Arrest Inhibitor This compound (Potential Inhibitor) Inhibitor->AURKB

Caption: Simplified Aurora Kinase B (AURKB) signaling pathway and the potential point of inhibition.

p38 MAP Kinase Signaling Pathway

Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress_Stimuli->MAPKKK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Gene Expression MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor 3-(4-fluorophenyl)-1H-pyrazol-5-amine (Potential Inhibitor) Inhibitor->p38_MAPK

Caption: Simplified p38 MAP Kinase signaling pathway and the potential point of inhibition.

Experimental Evaluation of Biological Activity

To comparatively assess the biological activity of these two isomers, a series of in vitro assays are recommended.

In Vitro Kinase Assays

Objective: To determine and compare the inhibitory potency (IC₅₀) of the compounds against target kinases (e.g., AURKB, p38 MAPK).

General Protocol (Luminescent Kinase Assay):

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, a suitable substrate (e.g., a specific peptide), and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial luminescent kit (e.g., ADP-Glo™).

  • The luminescent signal is proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell Viability/Cytotoxicity Assays

Objective: To evaluate the effect of the compounds on the viability and proliferation of relevant cancer cell lines.

MTT Assay Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in DMF).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

Both this compound and 3-(4-fluorophenyl)-1H-pyrazol-5-amine represent valuable scaffolds for the development of novel therapeutic agents, particularly as kinase inhibitors. The subtle difference in the fluorine position may lead to significant variations in their biological activity and pharmacokinetic properties.

Further research is warranted to conduct direct comparative studies on these isomers. This should include:

  • Detailed physicochemical characterization.

  • Head-to-head comparison in a panel of kinase assays to determine their potency and selectivity profiles.

  • Evaluation of their anti-proliferative effects against a range of cancer cell lines.

  • In vivo studies to assess their efficacy and pharmacokinetic properties in relevant disease models.

Such studies will be crucial in elucidating the structure-activity relationships and identifying the more promising candidate for further drug development.

References

Validation of a Novel Pyrazole-Based p38α MAP Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 3-(3-fluorophenyl)-1H-pyrazol-5-amine as a potential p38α MAP kinase inhibitor. Due to the limited publicly available data on this specific compound, we will utilize data from a well-characterized and structurally related pyrazole-based inhibitor, BIRB-796, as a representative for comparative purposes. This guide outlines the essential experimental data, protocols, and cellular pathways involved in validating a novel p38α inhibitor against established alternatives.

Introduction to p38α MAP Kinase Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Among the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and plays a pivotal role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3] Dysregulation of the p38α signaling pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), making it a significant target for therapeutic intervention.[4] Small molecule inhibitors targeting p38α have been the focus of extensive drug discovery efforts.

Comparative Analysis of p38α Inhibitors

The efficacy of a novel p38α inhibitor is benchmarked against known compounds. This section compares the in vitro and cellular potency of our representative pyrazole-based compound with other well-established p38α inhibitors.

Table 1: In Vitro p38α Kinase Inhibition

CompoundChemical ClassInhibition Mechanismp38α IC50 (nM)
Representative Pyrazole Pyrazole UreaAllosteric (Type II)38
SB203580PyridinylimidazoleATP-competitive (Type I)50
Ralimetinib (LY2228820)PyridineATP-competitive (Type I)5.3

IC50 values represent the concentration of the inhibitor required to reduce the activity of the p38α enzyme by 50% in a biochemical assay.

Table 2: Cellular Activity - Inhibition of LPS-Induced TNF-α Production in hPBMCs

CompoundCellular IC50 (nM)
Representative Pyrazole 130
SB203580110
Ralimetinib (LY2228820)13

Cellular IC50 values indicate the concentration required to inhibit the production of TNF-α by 50% in human peripheral blood mononuclear cells (hPBMCs) stimulated with lipopolysaccharide (LPS).

Signaling Pathway and Experimental Workflow

Understanding the p38α signaling cascade and the experimental process for inhibitor validation is crucial for interpreting the data.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38α MAPKK->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (TNF-α, IL-1β) Downstream_Kinases->Inflammation Transcription_Factors->Inflammation Inhibitor p38α Inhibitor (e.g., this compound) Inhibitor->p38 inhibits experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_downstream_analysis Downstream Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Culture Cell Culture (e.g., hPBMCs) Stimulation Stimulate p38 Pathway (e.g., with LPS) Cell_Culture->Stimulation Inhibitor_Treatment Treat with Inhibitor Stimulation->Inhibitor_Treatment Cytokine_Measurement Measure Cytokine Production (e.g., TNF-α ELISA) Inhibitor_Treatment->Cytokine_Measurement Western_Blot Western Blot for Phospho-Substrates (e.g., p-MK2) Inhibitor_Treatment->Western_Blot Start Novel Compound (this compound) Start->Kinase_Assay Start->Inhibitor_Treatment

References

Comparative Off-Target Activity Profile of 3-(3-fluorophenyl)-1H-pyrazol-5-amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target activity profile of 3-(3-fluorophenyl)-1H-pyrazol-5-amine and other pyrazole-based kinase inhibitors. Due to the limited publicly available off-target screening data for this compound, this document focuses on the off-target profiles of structurally related, well-characterized kinase inhibitors to infer potential off-target liabilities and guide future selectivity profiling efforts. The comparison includes data for Ruxolitinib, Danusertib (PHA-739358), Tozasertib (VX-680), and AT9283, for which comprehensive off-target data is available.

Executive Summary

The 3-aminopyrazole scaffold is a common core in many kinase inhibitors. While potent against their intended targets, these molecules often exhibit polypharmacology, binding to multiple off-target kinases. This can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. Understanding the off-target profile is therefore a critical step in the development of safe and effective therapeutics.

This guide presents a compilation of off-target kinase inhibition data for selected pyrazole-based inhibitors, detailed experimental methodologies for key screening assays, and visual representations of relevant signaling pathways and experimental workflows. The data herein is intended to serve as a valuable resource for researchers designing and interpreting selectivity studies for new chemical entities containing the 3-aminopyrazole core.

Comparison of Off-Target Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of selected pyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases. It is important to note that direct comparison of potency values (e.g., IC50, Ki) across different studies should be done with caution due to variations in assay conditions.

Table 1: Profile of Ruxolitinib

Ruxolitinib is a selective inhibitor of Janus kinases (JAKs) 1 and 2.[1] Its off-target profile reveals significantly lower potency against other JAK family members and a panel of other kinases.[1][2]

TargetIC50 (nM)Reference
JAK13.3[1]
JAK22.8[1]
JAK3428[1]
TYK219[1]

Table 2: Profile of Danusertib (PHA-739358)

Danusertib is a pan-Aurora kinase inhibitor that also demonstrates activity against several other tyrosine kinases.[3][4][5]

TargetIC50 (nM)Reference
Aurora A13[3][5]
Aurora B79[3][5]
Aurora C61[3][5]
Abl25[3][5]
TrkA31[3]
c-RET31[3]
FGFR147[3]

Table 3: Profile of Tozasertib (VX-680)

Tozasertib is a potent pan-Aurora kinase inhibitor and also inhibits the T315I mutant of BCR-ABL.[6][7]

TargetKi (nM)Reference
Aurora A0.6[8]
Aurora B18[8]
Aurora C4.6[8]
BCR-ABL (T315I)Active[6]
RIPK1IC50 = 1.06 µM (in cells)[9]

Table 4: Profile of AT9283

AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases, JAKs, and Abl (including the T315I mutant).[10][11][12]

TargetIC50 (nM)Reference
Aurora A~3[11]
Aurora B~3[11]
JAK21.2[11]
JAK31.1[11]
Abl (T315I)4[11]
Flt31-30[12]

Experimental Protocols

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Ligand Immobilization: A broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Kinase Preparation: DNA-tagged kinases are produced.

  • Competition Assay: The test compound, DNA-tagged kinase, and the immobilized ligand are incubated together in a buffer solution.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The results are typically expressed as a percentage of a DMSO control.

In Vitro Safety Pharmacology Assays (General Protocol)

These assays are designed to identify potential adverse effects on major physiological systems.

1. GPCR (G-Protein Coupled Receptor) Assays:

  • Principle: To determine if a test compound acts as an agonist or antagonist at a panel of GPCRs.

  • Methodology (Calcium Flux Assay):

    • Cells stably expressing the target GPCR are plated in a microtiter plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye.

    • The test compound is added to the wells.

    • For antagonist testing, a known agonist for the receptor is added after the test compound.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

2. Ion Channel Assays (Patch Clamp Electrophysiology):

  • Principle: To measure the direct effect of a test compound on the function of various ion channels.

  • Methodology (Whole-Cell Patch Clamp):

    • A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell expressing the ion channel of interest.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

    • The voltage across the cell membrane is clamped at a specific potential.

    • The current flowing through the ion channels is measured in the absence and presence of the test compound.

Visualizations

Experimental Workflow for KINOMEscan™

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_quantification Quantification A Immobilized Ligand (on beads) D Incubation: Kinase + Ligand + Compound A->D B DNA-tagged Kinase Panel B->D C Test Compound (e.g., this compound) C->D E Wash & Elute D->E F qPCR of DNA tag E->F G Data Analysis (% of Control) F->G

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

Signaling Pathways of Common Off-Target Kinases

Off_Target_Pathways cluster_aurora Aurora Kinase Pathway cluster_jak_stat JAK-STAT Pathway cluster_abl BCR-ABL Pathway AurA Aurora A Mitosis Mitotic Progression AurA->Mitosis Centrosome Separation AurB Aurora B AurB->Mitosis Cytokinesis CytokineReceptor Cytokine Receptor JAK JAKs (JAK1/2) CytokineReceptor->JAK STAT STATs JAK->STAT Phosphorylation GeneExpression Gene Expression (Inflammation, Hematopoiesis) STAT->GeneExpression BCR_ABL BCR-ABL Downstream Multiple Downstream Pathways BCR_ABL->Downstream CellProliferation Cell Proliferation & Survival Downstream->CellProliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->AurA Inhibitor->AurB Inhibitor->JAK Inhibitor->BCR_ABL

Caption: Simplified signaling pathways commonly affected by off-target activities of pyrazole-based kinase inhibitors.

Conclusion

While a definitive off-target profile for this compound is not yet publicly available, the analysis of structurally related pyrazole-based kinase inhibitors such as Ruxolitinib, Danusertib, Tozasertib, and AT9283 provides valuable insights into the potential for off-target interactions. These compounds frequently show activity against a range of kinases beyond their primary targets, including members of the Aurora, JAK, and Abl kinase families. Researchers working with novel 3-aminopyrazole derivatives should consider comprehensive kinase profiling and broader safety pharmacology screening early in the drug discovery process to fully characterize the selectivity of their compounds and mitigate potential safety risks. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for these critical evaluation steps.

References

Comparative analysis of fluorinated versus non-fluorinated pyrazole analogs in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced bioactivity of fluorinated pyrazoles, supported by experimental data, detailed protocols, and pathway visualizations for researchers in drug discovery.

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in pharmacological properties. Pyrazole derivatives, a versatile class of heterocyclic compounds, are no exception. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazole analogs, drawing on a range of bioassay data to highlight the profound impact of fluorination on efficacy and target interaction. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of Bioactivity

The introduction of fluorine can dramatically alter the electronic properties, metabolic stability, and binding affinity of pyrazole-based compounds.[1][2] The tables below summarize the in vitro bioactivity of various fluorinated and non-fluorinated pyrazole analogs across different therapeutic areas, demonstrating the consistent potency enhancement observed with fluorination.

Anticancer Activity

The antiproliferative effects of pyrazole derivatives have been evaluated against a variety of human cancer cell lines. Fluorination has been shown to be a key factor in improving the anticancer potency of these compounds.[3][4][5]

Compound TypeTarget Cell LineIC50 / GI50 (µM)Reference
Fluorinated Pyrazole Derivatives
Pyrazole Oxime with 1,2,3-thiadiazoleHCT-116<8.50[5]
Pyrazole-containing Imide Derivative (161a)A-5494.91[6]
Pyrazole-containing Imide Derivative (161b)A-5493.22[6]
5-phenyl-1H-pyrazole derivativeBRAF V600E-[7]
Benzofuropyrazole derivative (5b)K5620.021[4]
Benzofuropyrazole derivative (5b)A5490.69[4]
Non-Fluorinated Pyrazole Derivatives
5-Fluorouracil (Reference)HCT-116>8.50[5]
5-Fluorouracil (Reference)A-54959.27[6]
Pyrazole derivative (11c)PC3, A549, HL60, HCT116, SW6204.09-16.82[3]
Pyrazole-based compound (L2)CFPAC-1>50% viability[8]
Pyrazole-based compound (L2)PANC-1>50% viability[8]
Anti-inflammatory Activity

Pyrazole derivatives are the structural basis for several non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[9]

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference
Fluorinated Pyrazole Derivatives
Celecoxib (contains CF3 group)COX-2-Selective[9]
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazoleCOX-2-Selective[9]
Non-Fluorinated Pyrazole Derivatives
PhenylbutazoneCOX-1/COX-2-Non-selective[9]
Pyrazole derivatives (144-146)COX-20.034 - 0.052-[6]
Nitric Oxide Synthase (NOS) Inhibition

Fluorinated pyrazoles related to curcumin have been investigated as inhibitors of nitric oxide synthase (NOS) isoenzymes. The data suggests that the presence of fluorine enhances the inhibitory activity.[10][11]

CompoundTarget% Inhibition (at 100 µM)Reference
Fluorinated Curcuminoid Pyrazole (13) iNOSHigh[10][11]
Non-Fluorinated Curcuminoid Pyrazoles (7-11) iNOS, nNOS, eNOSModerate to Low[10][11]
Antifungal Activity

The antifungal properties of pyrazole derivatives have been tested against various phytopathogenic fungi. Fluorinated analogs have demonstrated significant activity.[12]

Compound TypeFungal SpeciesEC50 (µg/mL)Reference
Fluorinated Pyrazole Derivatives
Fluorinated Pyrazole Aldehyde (5e)E. turcicum47.56
Fluorinated Pyrazole Aldehyde (5k)E. turcicum32.25
Non-Fluorinated Reference
CarbendazimE. turcicum102.83

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for some of the key bioassays mentioned in the comparative data.

Anticancer Activity: MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Human cancer cell lines (e.g., PC-3, A549, HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (both fluorinated and non-fluorinated) and a vehicle control (e.g., 0.5% DMSO).[13]

  • Incubation: The plates are incubated for a further 48-72 hours.[13]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test pyrazole compounds or a vehicle control.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of different NOS isoforms (nNOS, eNOS, iNOS).

  • Enzyme Source: Recombinant NOS enzymes are used.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the NOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin).

  • Compound Addition: The pyrazole derivatives are added to the reaction mixture at various concentrations.

  • Nitrite/Nitrate Quantification: The activity of the NOS enzyme is determined by measuring the formation of nitrite and nitrate, the stable end products of nitric oxide, using the Griess reagent.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of nitrite/nitrate produced in the presence of the test compound to that of the control.

Antifungal Activity: Mycelium Growth Rate Method

This method is used to evaluate the inhibitory effect of compounds on the growth of fungal mycelia.

  • Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

  • Compound Incorporation: The test compounds are dissolved in a suitable solvent and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disc of the test fungus (e.g., S. sclerotiorum, F. culmorum) is placed at the center of the compound-amended PDA plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specific period.

  • Growth Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control (medium with solvent only). The EC50 value, the concentration that inhibits 50% of mycelial growth, is then determined.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways targeted by these compounds and the experimental workflows used to assess their activity is essential for a comprehensive understanding.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of pyrazole analogs for their biological activity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization synthesis Synthesis of Fluorinated & Non-Fluorinated Pyrazoles in_vitro In Vitro Bioassays (e.g., MTT, Enzyme Inhibition) synthesis->in_vitro Test Compounds in_vivo In Vivo Models (Optional) in_vitro->in_vivo Promising Candidates data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of bioactive pyrazole analogs.

Simplified p53-MDM2 Signaling Pathway

Several pyrazole derivatives have been investigated as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy.

p53_mdm2_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Treatment with Pyrazole Inhibitor p53_n p53 mdm2_n MDM2 p53_n->mdm2_n Binds to mdm2_n->p53_n Promotes Degradation p53_c p53 mdm2_c MDM2 (Overexpressed) p53_c->mdm2_c Binds to apoptosis_c Apoptosis (Inhibited) p53_c->apoptosis_c mdm2_c->p53_c Excessive Degradation inhibitor Pyrazole Inhibitor mdm2_t MDM2 inhibitor->mdm2_t Inhibits Binding p53_t p53 (Stabilized) apoptosis_t Apoptosis (Restored) p53_t->apoptosis_t Induces mdm2_t->p53_t Degradation Blocked

Caption: Inhibition of the p53-MDM2 interaction by pyrazole analogs to restore apoptosis.

Simplified COX-2 Mediated Inflammation Pathway

The anti-inflammatory action of many pyrazole derivatives involves the inhibition of COX-2.

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 stimuli->pla2 Activates cell Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell->arachidonic_acid Releases cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate for prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates pyrazole_inhibitor Pyrazole Inhibitor (e.g., Celecoxib) pyrazole_inhibitor->cox2 Inhibits

Caption: The role of pyrazole inhibitors in blocking the COX-2 inflammatory pathway.

References

A Comparative Benchmarking Guide: 3-(3-fluorophenyl)-1H-pyrazol-5-amine Against Existing Aurora Kinase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical performance of 3-(3-fluorophenyl)-1H-pyrazol-5-amine, hereafter referred to as Compound X, against established therapeutic agents targeting Aurora Kinase B (AURKB). The pyrazole scaffold is a known pharmacophore in the development of kinase inhibitors, and derivatives containing the 3-fluorophenyl-1H-pyrazol-amine moiety have shown activity against AURKB.[1][2] This document is intended to serve as a framework for evaluating novel compounds like Compound X within the context of existing cancer therapies.

AURKB is a critical serine/threonine kinase that functions as a key component of the chromosomal passenger complex (CPC).[3] This complex is essential for the accurate segregation of chromosomes and the successful completion of cytokinesis during cell division.[4] Overexpression of AURKB is common in various human cancers and is often associated with aneuploidy and poor patient prognosis, making it a compelling target for anticancer drug development.[3][5]

This guide benchmarks Compound X against two well-characterized Aurora kinase inhibitors:

  • Barasertib (AZD1152-HQPA): A highly potent and selective inhibitor of Aurora B kinase.[3][6]

  • Alisertib (MLN8237): A selective inhibitor of the isoform Aurora A kinase, included here to provide a reference for isoform selectivity.[7][8]

The following sections present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation: Performance Comparison

The following tables summarize the in vitro kinase inhibitory activity and cellular antiproliferative effects of Compound X in comparison to Barasertib and Alisertib.

Note: The data for Compound X are hypothetical and presented for illustrative benchmarking purposes.

Table 1: In Vitro Kinase Inhibitory Activity

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against Aurora A and Aurora B kinases, providing insight into their potency and selectivity. Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)Selectivity (AURKA/AURKB)
Compound X Aurora B5.2\multirow{2}{}{>190-fold}
(Hypothetical)Aurora A>1000
Barasertib Aurora B0.37[3][6]\multirow{2}{}{>1000-fold[3][8]}
(Reference)Aurora A>1000[9]
Alisertib Aurora B396.5[7][8]\multirow{2}{*}{0.003-fold[7][8]}
(Reference)Aurora A1.2[7][8]

Table 2: Cellular Antiproliferative Activity

This table presents the half-maximal growth inhibitory concentration (GI50) of the compounds against the human colorectal carcinoma cell line (HCT116), a cell line where AURKB inhibition has been shown to be effective.

CompoundCell LineGI50 (nM)
Compound X HCT116~50
(Hypothetical)
Barasertib HCT116~10-20[8]
(Reference)
Alisertib HCT116~100-200[8]
(Reference)

Mandatory Visualizations

Signaling Pathway

AURKB_Pathway cluster_cpc Chromosomal Passenger Complex (CPC) cluster_mitosis Mitosis Regulation AURKB Aurora B Kinase INCENP INCENP HistoneH3 Histone H3 (Ser10) AURKB->HistoneH3 phosphorylates Spindle Spindle Assembly Checkpoint AURKB->Spindle regulates Apoptosis Polyploidy & Apoptosis AURKB->Apoptosis Survivin Survivin Borealin Borealin Cytokinesis Cytokinesis HistoneH3->Cytokinesis enables Spindle->Cytokinesis enables Proliferation Cell Proliferation & Division Cytokinesis->Proliferation Inhibitor Compound X Barasertib Inhibitor->AURKB

Caption: The Aurora B Kinase (AURKB) signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Comparative Analysis Start Compound Synthesis (Compound X) Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Assay IC50 Determine IC50 vs. AURKA & AURKB Assay->IC50 Selectivity Calculate Selectivity Profile IC50->Selectivity CellAssay Antiproliferative Assay (e.g., MTT Assay on HCT116 cells) Selectivity->CellAssay Lead Compound Progression GI50 Determine GI50 CellAssay->GI50 Benchmark Benchmark against Reference Compounds (Barasertib, Alisertib) GI50->Benchmark Report Generate Comparison Report Benchmark->Report

Caption: High-level workflow for benchmarking novel kinase inhibitors.

Experimental Protocols

In Vitro AURKB Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol determines the IC50 value of a test compound by measuring the amount of ADP produced in the kinase reaction.[10][11]

Materials:

  • Recombinant human Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (Compound X, Barasertib, Alisertib) serially diluted in DMSO

  • White, opaque 96-well microplates

Procedure:

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase reaction mixture containing Aurora B kinase and substrate in kinase assay buffer.

  • Compound Addition: Add 2.5 µL of the serially diluted test compound to the appropriate wells. For control wells, add 2.5 µL of DMSO.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.

  • Signal Detection: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Antiproliferative Assay (MTT Format)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[12]

Materials:

  • HCT116 human colorectal carcinoma cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compounds (e.g., from 0.1 nM to 10 µM). Include wells with medium and vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate for another 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the GI50 value.

References

In Vitro to In Vivo Correlation of 3-(3-fluorophenyl)-1H-pyrazol-5-amine and Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Pyrazole-Based Compounds as Anti-Inflammatory Agents

This guide provides a comparative analysis of the in vitro and in vivo activities of pyrazole-based compounds, with a focus on analogs structurally related to 3-(3-fluorophenyl)-1H-pyrazol-5-amine. The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and pathway visualizations to aid in the preclinical assessment of this important class of molecules.

Data Presentation: Comparative Analysis of In Vitro and In Vivo Activity

The following tables summarize the in vitro potency against COX-1 and COX-2 enzymes and the in vivo anti-inflammatory efficacy of representative pyrazole-based COX-2 inhibitors. Celecoxib is included as a well-characterized reference compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTarget OrganismCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Human>1000.04>2500
Compound 1 Ovine>2220.31>716
Compound 9 Not Specified500.26192.3[1]
Compound 5f Not Specified14.341.509.56[2]
Compound 6e Not SpecifiedNot Specified2.51Not Specified[2]
Compound 6f Not Specified9.561.158.31[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg or mmol/kg)% Inhibition of EdemaReference Drug
Celecoxib 0.185 mmol/kg (ED50)50Diclofenac (ED50 = 0.198 mmol/kg)[1]
Compound 1 74.3 mg/kg (ED50)50Not Specified[1]
Compound 9 0.170 mmol/kg (ED50)50Diclofenac (ED50 = 0.198 mmol/kg)[1]
Compound 50 Not Specifiedup to 89.5% (at 4h)Not Specified[1]
Compound 51 Not Specifiedup to 89.5% (at 4h)Not Specified[1]

ED50 represents the dose of the compound required to produce 50% of its maximal effect. The percentage of inhibition of edema is a measure of the anti-inflammatory effect.

Table 3: Pharmacokinetic Parameters of Celecoxib in Rats

ParameterValue
Dose 5 mg/kg (oral)[3]
Oral Bioavailability (F) 59%[3][4][5][6]
Terminal Half-life (t1/2) 2.8 ± 0.7 h[3][4][5][6]
Volume of Distribution (Vd) 2.3 ± 0.6 L/kg[3][4][5][6]

These pharmacokinetic parameters are crucial for correlating the in vitro potency with the in vivo efficacy by understanding the exposure of the compound at the site of action.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental results.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory potency of a test compound on the COX-1 and COX-2 isozymes.

  • Reagent Preparation :

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme: A solution in dimethylsulfoxide, diluted in Assay Buffer.

    • Enzymes: Ovine COX-1 and human recombinant COX-2, diluted in Assay Buffer.

    • Test Compounds: Dissolved in DMSO to create stock solutions, then serially diluted.

    • Substrate: Arachidonic acid, prepared in a solution with potassium hydroxide and diluted to the final concentration.

  • Assay Procedure :

    • In a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the various concentrations of the test compound or vehicle (DMSO) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

  • Detection :

    • The product of the reaction, Prostaglandin E2 (PGE2), is measured using a colorimetric or enzyme immunoassay (EIA) kit.

  • Data Analysis :

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is a standard for assessing the acute anti-inflammatory activity of compounds.[7][8][9]

  • Animals : Male Sprague-Dawley or Wistar rats are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Compound Administration :

    • The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection. The timing is often based on the compound's expected time to reach maximum plasma concentration (Tmax).

    • A vehicle control group and a positive control group (e.g., indomethacin or celecoxib) are included.

  • Induction of Edema :

    • A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rat.[8][10]

  • Measurement of Paw Edema :

    • The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis :

    • The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

    • The percentage of inhibition of edema for each treated group is calculated relative to the vehicle control group.

    • The ED50 value can be determined from a dose-response curve.

Mandatory Visualizations

Signaling Pathway

The primary anti-inflammatory mechanism of the described pyrazole derivatives is the inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Swelling, Fever Pyrazole_Inhibitor This compound and Analogs Pyrazole_Inhibitor->COX2 Inhibition

Caption: COX-2 signaling pathway and pyrazole inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro to in vivo correlation of a novel pyrazole-based anti-inflammatory compound.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation In Vitro - In Vivo Correlation COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50) Selectivity Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) COX_Assay->Selectivity Correlation Correlate In Vitro Potency and Selectivity with In Vivo Efficacy and PK Selectivity->Correlation PK_Study Pharmacokinetic Study in Rats (Determine Bioavailability, t1/2, etc.) PK_Study->Correlation Efficacy_Study Carrageenan-Induced Paw Edema (Determine % Inhibition, ED50) Efficacy_Study->PK_Study Dose Selection Efficacy_Study->Correlation

Caption: In vitro to in vivo correlation workflow.

References

Methods for confirming target engagement of 3-(3-fluorophenyl)-1H-pyrazol-5-amine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Confirming Cellular Target Engagement of 3-(3-fluorophenyl)-1H-pyrazol-5-amine: A Comparative Guide

For researchers and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This guide provides a comparative overview of established methodologies for validating the target engagement of this compound, a small molecule likely targeting protein kinases based on its structural features. We present detailed experimental protocols, comparative data tables, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

The confirmation of target engagement is crucial for interpreting efficacy and safety data, ensuring that the observed biological effects are a direct result of the compound's interaction with its intended target.[1] This guide focuses on three orthogonal and widely used methods: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling analysis. Each method offers unique advantages and provides complementary information to build a robust evidence base for the compound's mechanism of action.

Comparison of Target Engagement Methodologies

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental readout. The following table summarizes the key characteristics of the three highlighted methods.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayWestern Blotting (Downstream Signaling)
Principle Ligand-induced thermal stabilization of the target protein.[2]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[3]Immunodetection of changes in the phosphorylation state of the target or its downstream substrates.[1]
Readout Change in protein melting temperature (Tm) or isothermal dose-response (ITDR).[2]BRET ratio, which is used to determine compound affinity (IC50) and residence time.[3]Changes in band intensity corresponding to phosphorylated proteins.[1]
Cell State Live or lysed cells.[4]Live cells.[3]Lysed cells.[1]
Target Modification Not required (endogenous protein).[4]Requires genetic modification (NanoLuc® fusion).[3]Not required (endogenous proteins).[1]
Throughput Low to high, depending on the detection method (Western blot vs. AlphaScreen).[4][5]High (plate-based format).[3]Low to medium.[1]
Key Advantages Label-free, applicable to endogenous proteins in their native environment.[4]Real-time measurement in live cells, allows for kinetic analysis (residence time).[3]Provides functional confirmation of target inhibition and pathway modulation.[1]
Key Limitations Indirect measure of binding, can be influenced by factors other than direct target engagement.Requires genetic engineering of the target protein, potential for artifacts from overexpression.Indirect measure of target engagement, signal can be affected by other kinases or phosphatases in the pathway.

Experimental Protocols & Visual Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses the direct binding of a compound to its target protein in a cellular context. The principle is based on the increased thermal stability of a protein when it is bound by a ligand.[2]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heat Challenge & Lysis cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Treat cells with This compound cell_culture->compound_treatment heat_challenge 3. Heat cells at a range of temperatures compound_treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis centrifugation 5. Centrifugation to pellet aggregated proteins lysis->centrifugation sds_page 6. SDS-PAGE of soluble fraction centrifugation->sds_page western_blot 7. Western Blot for target protein sds_page->western_blot data_analysis 8. Quantify bands and plot melt curve western_blot->data_analysis

CETSA Experimental Workflow

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Heat Challenge: After treatment, wash the cells with PBS and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melt curve. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response (ITDR) experiments, cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against the compound concentration.[2]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding in live cells. It relies on energy transfer from a NanoLuc® luciferase fused to the target protein to a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[3]

Signaling Pathway Diagram:

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Target_NanoLuc_1 Target-NanoLuc® Tracer_1 Fluorescent Tracer Target_NanoLuc_1->Tracer_1 Binding BRET_Signal_1 BRET Signal Tracer_1->BRET_Signal_1 Energy Transfer Target_NanoLuc_2 Target-NanoLuc® Inhibitor Inhibitor Target_NanoLuc_2->Inhibitor Binding No_BRET_Signal Reduced BRET Signal Inhibitor->No_BRET_Signal Displaces Tracer

Principle of the NanoBRET™ Assay

Detailed Protocol:

  • Cell Preparation: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells. Incubate at 37°C for a specified period (e.g., 2 hours).

  • BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Western Blotting for Downstream Signaling

This method provides functional evidence of target engagement by assessing the compound's effect on the target's activity. For a kinase inhibitor, this typically involves measuring the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates. A decrease in phosphorylation upon treatment with the compound indicates successful target inhibition.[1]

Signaling Pathway Diagram:

Downstream_Signaling cluster_untreated Untreated Cells cluster_treated Treated Cells Target_Kinase_1 Active Target Kinase Substrate_1 Substrate Target_Kinase_1->Substrate_1 Phosphorylates Phospho_Substrate_1 Phosphorylated Substrate Substrate_1->Phospho_Substrate_1 Inhibitor This compound Inactive_Target_Kinase Inactive Target Kinase Inhibitor->Inactive_Target_Kinase Inhibits Substrate_2 Substrate Inactive_Target_Kinase->Substrate_2 No Phosphorylation No_Phosphorylation No Phosphorylation Substrate_2->No_Phosphorylation

References

Comparative Analysis of Novel 3-(3-fluorophenyl)-1H-pyrazol-5-amine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed head-to-head comparison of newly synthesized 3-(3-fluorophenyl)-1H-pyrazol-5-amine derivatives reveals significant variations in their inhibitory activity against key oncogenic kinases. This guide provides a comprehensive overview of their structure-activity relationships, supported by quantitative experimental data and detailed protocols for researchers in drug discovery and development.

In the quest for more effective and selective cancer therapeutics, the pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors. This report details the synthesis and comparative biological evaluation of a series of novel this compound derivatives. The study focuses on elucidating the structure-activity relationships (SAR) that govern their potency and selectivity against a panel of cancer-associated kinases, providing valuable insights for the future design of targeted therapies.

Quantitative Biological Activity

The inhibitory activity of the synthesized compounds was assessed against a panel of kinases critical in cancer progression. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays, and the results are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentAurora A (IC50, nM)Aurora B (IC50, nM)JAK2 (IC50, nM)
1a HH15025450
1b HMethyl12018380
1c HCyclopropyl8512210
1d MethylH21045>1000
1e MethylMethyl18035>1000
1f MethylCyclopropyl11022850

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target compounds was achieved through a multi-step reaction sequence, commencing with the Claisen condensation of 3-fluorobenzonitrile with an appropriate ester to yield a β-ketonitrile intermediate. Subsequent cyclization with hydrazine hydrate afforded the core this compound scaffold. The various R1 and R2 substituents were introduced via standard N-alkylation or reductive amination protocols. All synthesized compounds were purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Aurora A, Aurora B, and JAK2 kinases was determined using a radiometric kinase assay. The assays were performed in 96-well plates. Each reaction well contained the respective kinase, a peptide substrate, and [γ-³³P]ATP in a kinase buffer. The test compounds were added at varying concentrations to determine the IC50 values. The reactions were incubated at 30°C for 60 minutes and then terminated by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the radioactivity was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving Aurora kinases and the general experimental workflow for the synthesis and evaluation of the novel pyrazole derivatives.

Aurora_Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation cluster_2 Therapeutic Intervention G2 G2 Phase M Mitosis G2->M Entry Cytokinesis Cytokinesis M->Cytokinesis Exit AuroraB Aurora B AuroraA Aurora A AuroraA->G2 Promotes AuroraB->M Regulates Inhibitor Pyrazole Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Cell Cycle Regulation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Kinase Assays (Aurora A, Aurora B, JAK2) characterization->screening data_analysis IC50 Determination screening->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: General Experimental Workflow for Derivative Synthesis and Evaluation.

A literature review comparing the bioactivity of 3-phenyl-1H-pyrazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-phenyl-1H-pyrazol-5-amine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] This review provides a comparative analysis of the bioactivity of various analogs of 3-phenyl-1H-pyrazol-5-amine, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. The information is presented to facilitate structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Anticancer Activity

Analogs of 3-phenyl-1H-pyrazol-5-amine have demonstrated significant potential as anticancer agents, with studies reporting cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.

A series of tri-substituted pyrazole derivatives were synthesized and evaluated for their anticancer activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung carcinoma (A549), and prostatic cancer (PC3) cell lines. Notably, some of these compounds exhibited higher potency than the standard drug doxorubicin. For instance, one analog displayed an IC50 value of 9.13 µM against the HepG2 cell line, while another was particularly effective against MCF-7, A549, and PC3 cells with IC50 values of 16.52, 6.52, and 9.13 µM, respectively.

Table 1: Anticancer Activity of 3-Phenyl-1H-pyrazol-5-amine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 1 HepG29.13[2]
Analog 2 MCF-716.52[2]
A5496.52[2]
PC39.13[2]
Doxorubicin (Standard) HepG234.24[2]
MCF-720.85[2]
A5495.93[2]
PC338.02[2]
Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the development of new antimicrobial agents. Analogs of 3-phenyl-1H-pyrazol-5-amine have shown promising activity against a variety of bacterial and fungal strains.

A study on 5-functionalized pyrazole derivatives reported moderate activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly of the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) in the range of 32–64 µg/mL.[6] Another study of pyrazole derivatives showed notable activity against E. coli and K. pneumonia with a MIC of 6.25 mg/mL for the most active compound.[7]

Table 2: Antimicrobial Activity of 3-Phenyl-1H-pyrazol-5-amine Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Analog 3c MDR Staphylococcus sp.32-64[6]
Analog 4b MDR Staphylococcus sp.32-64[6]
Analog 5c E. coli6250[7]
K. pneumonia6250[7]
Chloramphenicol (Standard) S. aureus-
Clotrimazole (Standard) C. albicans-
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibitory Activity

The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-phenyl-1H-pyrazol-5-amine scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[1]

A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were found to be potent multi-targeted inhibitors of Janus kinases (JAK2/3) and Aurora kinases (A/B), with IC50 values in the nanomolar to low micromolar range.[9] For example, compound 10e from this series exhibited IC50 values of 0.166 µM, 0.057 µM, 0.939 µM, and 0.583 µM against JAK2, JAK3, Aurora A, and Aurora B, respectively.[9] Another study on 4-amino-(1H)-pyrazole derivatives identified potent JAK inhibitors, with compound 3f showing IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[10]

Table 3: Kinase Inhibitory Activity of 3-Phenyl-1H-pyrazol-5-amine Analogs

Compound/AnalogKinase TargetIC50Reference
10e JAK20.166 µM[9]
JAK30.057 µM[9]
Aurora A0.939 µM[9]
Aurora B0.583 µM[9]
3f JAK13.4 nM[10]
JAK22.2 nM[10]
JAK33.5 nM[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be evaluated using various in vitro assay formats, such as radiometric assays or luminescence-based assays.[11][12]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), ATP, and a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at an optimal temperature.

  • Detection: The extent of substrate phosphorylation is quantified. In a radiometric assay, this involves measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate. In a luminescence-based assay, the amount of ATP remaining after the reaction is measured, which is inversely proportional to kinase activity.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of 3-phenyl-1H-pyrazol-5-amine analogs are often mediated through their interaction with key signaling pathways that regulate cellular processes such as proliferation, survival, and inflammation. Understanding these pathways is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[13] Its aberrant activation is a common feature in many cancers.[13] EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately lead to changes in gene expression that promote cell proliferation and survival.[14][15]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of newly synthesized 3-phenyl-1H-pyrazol-5-amine analogs involves a multi-step process, from initial synthesis to detailed biological evaluation.

Bioactivity_Screening_Workflow Synthesis Synthesis of 3-Phenyl-1H-pyrazol-5-amine Analogs Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization

References

Safety Operating Guide

Safe Disposal of 3-(3-fluorophenyl)-1H-pyrazol-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data from similar pyrazole compounds, 3-(3-fluorophenyl)-1H-pyrazol-5-amine should be handled as a hazardous substance. The primary hazards associated with this class of compounds are summarized below.

Hazard CategoryDescriptionPrimary Recommendations
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.[1]
Eye Irritation Causes serious eye irritation.[1][2]Wear appropriate eye and face protection. In case of contact, rinse cautiously with water for several minutes.
Skin Irritation May cause skin irritation or an allergic skin reaction.[2][3]Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.
Respiratory Irritation May cause respiratory irritation.[2][3]Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[2]

Personal Protective Equipment (PPE): A comprehensive safety approach necessitates the use of appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves.[2]

  • Body Protection: A laboratory coat or other protective clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator should be used.[2]

Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, put on all required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[3] Place the swept material into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (e.g., absorbent pads, wipes) must be collected as hazardous waste.

  • Dispose of Waste: All contaminated materials, including the spilled compound and cleanup supplies, must be disposed of as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The following protocol is a general guideline and should be adapted to institutional EHS policies.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste Collection:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • The label should include the full chemical name and appropriate hazard warnings (e.g., "Harmful," "Irritant").

    • Any materials grossly contaminated with the compound, such as weighing paper or gloves, should be placed in the same solid waste container.[4]

  • Liquid Waste Collection (for solutions):

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.

    • Label the container with the chemical name, concentration, solvent, and appropriate hazard warnings.

  • Empty Container Disposal:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5] For highly toxic compounds, the first three rinses should be collected.[5]

    • After proper rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Professional Disposal:

    • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[4]

    • High-temperature incineration is the recommended method for such compounds.[2][4]

    • Follow your institution's established procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound for disposal B Is it a solid or liquid waste? A->B C Solid Waste: - Unused/contaminated solid - Contaminated PPE/materials B->C Solid D Liquid Waste: - Solutions containing the compound - First rinse from empty containers B->D Liquid E Package in a labeled, sealed, compatible container C->E D->E F Store in designated hazardous waste accumulation area E->F G Arrange for pickup by a licensed waste disposal service F->G H High-temperature incineration G->H I End: Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(3-fluorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(3-fluorophenyl)-1H-pyrazol-5-amine, a compound that, like many specialized research chemicals, requires careful management. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for structurally similar aromatic amines and fluorinated compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure risk when working with this compound. The following table summarizes the recommended PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during transfers and reactions.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][2][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. The specific type will depend on the exposure assessment.[1][4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential for both safety and experimental accuracy. Follow these steps when working with this compound:

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]

Step 2: Donning PPE

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

Step 3: Chemical Handling

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Reactions: Conduct all reactions within a certified chemical fume hood using appropriate and securely clamped glassware.

Step 4: Post-Handling Procedures

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Review SDS of Similar Compounds Review SDS of Similar Compounds Risk Assessment->Review SDS of Similar Compounds Check Emergency Equipment Check Emergency Equipment Review SDS of Similar Compounds->Check Emergency Equipment Don PPE Don PPE Check Emergency Equipment->Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Prepare Solution Prepare Solution Weigh in Fume Hood->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Work Area Decontaminate Work Area Conduct Reaction->Decontaminate Work Area Remove & Dispose of PPE Remove & Dispose of PPE Decontaminate Work Area->Remove & Dispose of PPE

Operational Workflow for Handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory personnel and the environment.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Avoid mixing with incompatible waste streams.[3]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Step 2: Storage

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[1][3]

Step 3: Final Disposal

  • Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company.[7] All disposal must be in accordance with local, state, and federal regulations.

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal Solid Waste Solid Waste Segregated Storage Segregated Storage Solid Waste->Segregated Storage Liquid Waste Liquid Waste Liquid Waste->Segregated Storage Rinsed Containers Rinsed Containers Rinsed Containers->Segregated Storage Licensed Disposal Service Licensed Disposal Service Segregated Storage->Licensed Disposal Service

Disposal Workflow for this compound.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-fluorophenyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(3-fluorophenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.